AZD9496 maleate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C29H29F3N2O6 |
|---|---|
Molekulargewicht |
558.5 g/mol |
IUPAC-Name |
but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H25F3N2O2.C4H4O4/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;5-3(6)1-2-4(7)8/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
GYRUZXFUFGWTAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AZD9496 Maleate: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonist and degradation activity against the estrogen receptor alpha (ERα).[1][2] Developed to overcome the limitations of existing endocrine therapies, including the intramuscular administration of fulvestrant, AZD9496 has shown promise in preclinical and early clinical settings for the treatment of ER-positive (ER+) breast cancer.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of AZD9496 maleate, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.
Core Mechanism of Action: ERα Antagonism and Degradation
AZD9496 exerts its anti-tumor effects through a dual mechanism of action centered on the estrogen receptor. Upon administration, AZD9496 binds to ERα, inducing a conformational change that not only blocks the receptor's signaling activity but also targets it for proteasomal degradation.[2] This leads to a reduction in the overall levels of ERα protein within cancer cells, thereby inhibiting ER-mediated signaling pathways that are crucial for the growth and survival of ER-expressing cancer cells.[1][2]
This dual action is effective against both wild-type and mutant forms of the estrogen receptor, including clinically relevant ESR1 mutations that can drive resistance to other endocrine therapies.[1][5] Preclinical studies have shown that AZD9496 can bind to and downregulate ESR1 mutants, such as D538G and Y537S, with nanomolar potency.[1]
Signaling Pathway
The binding of AZD9496 to ERα disrupts the normal estrogen signaling cascade. In a typical scenario, estrogen binding to ERα leads to receptor dimerization, nuclear translocation, and the activation of gene transcription that promotes cell proliferation. AZD9496 competitively binds to the ligand-binding domain of ERα, preventing estrogen binding and subsequent downstream signaling. Furthermore, the conformational change induced by AZD9496 marks the receptor for ubiquitination and degradation by the proteasome, leading to a decrease in total ERα levels.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD9496: A Technical Guide to a Novel Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonism and degradation of the estrogen receptor alpha (ERα).[1][2] Developed to overcome the limitations of existing endocrine therapies, including the intramuscular administration and suboptimal bioavailability of fulvestrant, AZD9496 represents a promising therapeutic agent for ER-positive breast cancer.[1][3] This technical guide provides an in-depth overview of the preclinical and clinical data, mechanism of action, and key experimental methodologies used to characterize AZD9496.
Core Mechanism of Action
AZD9496 exerts its anticancer effects through a dual mechanism:
-
Competitive Antagonism: It binds to the ligand-binding domain (LBD) of ERα, preventing the binding of estradiol and subsequent receptor activation.[1] This blocks the downstream signaling pathways that promote tumor cell proliferation.
-
Receptor Degradation: Upon binding, AZD9496 induces a conformational change in the ERα protein, targeting it for proteasomal degradation.[1][4] This leads to a reduction in the total cellular levels of ERα, further diminishing estrogen signaling.
This dual action makes AZD9496 effective against both wild-type and mutant forms of ERα, including those with mutations in the ESR1 gene that can confer resistance to other endocrine therapies.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for AZD9496 from various preclinical studies, often in comparison to the established SERD, fulvestrant.
Table 1: In Vitro Activity of AZD9496
| Parameter | AZD9496 | Fulvestrant | Cell Line | Reference |
| ERα Binding IC50 (nM) | 0.82 | ~1.6 | - | [1][6][7] |
| ERα Downregulation IC50 (nM) | 0.14 | Similar to AZD9496 | MCF-7 | [6][8] |
| ERα Antagonism IC50 (nM) | 0.28 | Similar to AZD9496 | MCF-7 | [6] |
| MCF-7 Cell Proliferation EC50 (nM) | 0.04 | Not explicitly stated | MCF-7 | [9] |
| ERα LBD Binding IC50 (nM) - D538G Mutant | 0.5 | 3.3 | - | [7] |
| ERα LBD Binding IC50 (nM) - Y537S Mutant | 0.6 | 3.8 | - | [7] |
Table 2: In Vivo Efficacy of AZD9496 in Xenograft Models
| Model | AZD9496 Dose | Tumor Growth Inhibition (%) | Comparator | Comparator TGI (%) | Reference |
| MCF-7 Xenograft | 50 mg/kg | 96 | Vehicle | - | [1] |
| MCF-7 Xenograft | 0.5 mg/kg | Significant | Vehicle | - | [1] |
| ESR1-Mutant PDX (D538G) | 25 mg/kg | 66 | Fulvestrant (5 mg/mouse) | 59 | [1] |
| ESR1-Mutant PDX (D538G) | 25 mg/kg | 66 | Tamoxifen (10 mg/kg) | 28 | [1] |
| HCC-1428 LTED | 5 mg/kg | ~70 | Fulvestrant | Similar | [1] |
| GT1-1 Pituitary Adenoma Xenograft | 0.1 mg/kg | >60 | Vehicle | - | [8] |
Table 3: Clinical Pharmacodynamic Effects of AZD9496
| Parameter | AZD9496 (250 mg BID) | Fulvestrant (500 mg) | P-value | Reference |
| ER H-Score Reduction (%) | 24 | 36 | 0.86 | [10] |
| PR H-Score Reduction (%) | 33.3 | 68.7 | 0.97 | [10] |
| Ki-67 Level Reduction (%) | 39.9 | 75.4 | 0.98 | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by AZD9496 and the general workflows for the experimental protocols described in the subsequent section.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of AZD9496.
ERα Binding Assay (Competitive Radioligand Binding)
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor alpha.
-
Materials:
-
Full-length human recombinant ERα protein.
-
Radioligand: [3H]-Estradiol.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT).
-
Test Compound (AZD9496) and reference compounds (e.g., unlabeled estradiol, fulvestrant) at various concentrations.
-
Scintillation cocktail and 96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
In a 96-well plate, combine the ERα protein, a fixed concentration of [3H]-Estradiol, and varying concentrations of the test or reference compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubate the plate at 4°C for 16-24 hours to reach equilibrium.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Add scintillation cocktail to the wells containing the bound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of specific binding against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
ERα Degradation Assay (Western Blot)
This protocol assesses the ability of AZD9496 to induce the degradation of ERα protein in a cellular context.
-
Cell Culture:
-
Culture ER-positive breast cancer cells (e.g., MCF-7) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
For hormone-deprivation experiments, use phenol red-free media with charcoal-stripped serum for at least 48 hours prior to treatment.
-
-
Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with varying concentrations of AZD9496, fulvestrant (as a positive control), and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
-
Cell Proliferation Assay
This assay measures the effect of AZD9496 on the growth of ER-positive breast cancer cells.
-
Cell Culture and Seeding:
-
Culture MCF-7 cells as described for the ERα degradation assay.
-
Seed the cells at a low density in 96-well plates and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of AZD9496 and control compounds.
-
-
Proliferation Measurement (e.g., using a colorimetric assay like MTT or a fluorescence-based assay):
-
After the desired treatment period (e.g., 5-7 days), add the assay reagent (e.g., MTT solution) to each well.
-
Incubate according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals (for MTT assay).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the percentage of viability against the log of the drug concentration and fitting to a dose-response curve.
-
In Vivo Xenograft Model
This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of AZD9496.
-
Animal Model:
-
Use immunodeficient mice (e.g., female BALB/c nude or SCID mice).
-
For estrogen-dependent tumors like MCF-7, supplement the mice with a slow-release estradiol pellet implanted subcutaneously.
-
-
Tumor Implantation:
-
Harvest MCF-7 cells and resuspend them in a mixture of media and Matrigel.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Treatment and Monitoring:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer AZD9496 orally (by gavage) at the desired doses and schedule. Include a vehicle control group.
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis, such as western blotting for ERα and PR levels or immunohistochemistry.
-
Conclusion
AZD9496 is a potent, orally bioavailable SERD with a compelling preclinical profile. Its dual mechanism of ERα antagonism and degradation provides a strong rationale for its development as a treatment for ER-positive breast cancer, including tumors with acquired resistance to other endocrine therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel endocrine agents. The ongoing clinical evaluation of AZD9496 will further elucidate its therapeutic potential in patients.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
The Structure-Activity Relationship of AZD9496: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the structure-activity relationship (SAR) of AZD9496, a potent and orally bioavailable selective estrogen receptor downregulator (SERD). Developed for the treatment of estrogen receptor-positive (ER+) breast cancer, the journey to AZD9496 involved extensive medicinal chemistry efforts to optimize a novel chemical scaffold. This document summarizes the key quantitative data, details the experimental protocols for its evaluation, and visualizes the underlying biological pathways and development logic.
Introduction: The Emergence of a Novel SERD
AZD9496, chemically known as (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid, was identified through a structure-based design and iterative medicinal chemistry approach.[1] It is a selective ERα antagonist and downregulator that has demonstrated efficacy in preclinical models of both ER-positive and ESR1-mutant breast tumors.[1] Unlike earlier SERDs like fulvestrant, which requires intramuscular administration, AZD9496 was designed for oral bioavailability, offering a significant potential advantage in clinical settings.[2][3] The discovery process began with the identification of the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif as a novel, drug-like ER ligand.[2]
Core Structure-Activity Relationship Data
The optimization of the lead compound into AZD9496 involved systematic modifications to the core structure to enhance potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data from these SAR studies, focusing on key in vitro parameters: ERα binding affinity, ERα downregulation, progesterone receptor (PR) antagonism (a marker of ER pathway inhibition), and antiproliferative activity in the MCF-7 breast cancer cell line.
Table 1: In Vitro Activity of Key AZD9496 Analogs
| Compound | ERα Binding IC50 (nM) | ERα Downregulation IC50 (nM) | PR Antagonism IC50 (nM) | MCF-7 Proliferation EC50 (nM) |
| AZD9496 | 0.82 | 0.14 | 0.28 | 0.04 |
| Fulvestrant | 0.29 | 0.23 | 0.11 | 0.05 |
| Tamoxifen | 13 | >1000 | 1.1 | 6.7 |
Data compiled from publicly available research.[1][4][5]
Table 2: Selectivity Profile of AZD9496
| Receptor | IC50 (µM) |
| Androgen Receptor (AR) | 30 |
| Glucocorticoid Receptor (GR) | 9.2 |
| Progesterone Receptor (PR) | 0.54 |
This high degree of selectivity for ERα over other nuclear hormone receptors minimizes the potential for off-target effects.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of AZD9496.
ERα Binding Assay
This assay quantifies the affinity of a compound for the estrogen receptor alpha.
-
Principle: A competitive binding assay using a fluorescently labeled estrogen tracer. The ability of the test compound to displace the tracer from the ERα ligand-binding domain (LBD) is measured.
-
Materials:
-
Human ERα LBD protein
-
Fluorescent estrogen tracer (e.g., fluorescein-labeled estradiol)
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA)
-
Test compounds
-
-
Procedure:
-
A solution of ERα LBD is incubated with the fluorescent tracer in the assay buffer.
-
Serial dilutions of the test compound are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The fluorescence polarization of the solution is measured. Displacement of the tracer by the test compound results in a decrease in fluorescence polarization.
-
IC50 values are calculated from the dose-response curves.
-
ERα Downregulation Assay
This assay measures the ability of a compound to induce the degradation of the ERα protein in cells.
-
Principle: Quantification of ERα protein levels in a human breast cancer cell line (MCF-7) following treatment with the test compound.
-
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Test compounds
-
Lysis buffer
-
Antibodies: Primary anti-ERα antibody, secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
MCF-7 cells are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with serial dilutions of the test compound for a specified period (e.g., 24 hours).
-
The cells are washed and then lysed to release cellular proteins.
-
The total protein concentration in each lysate is determined.
-
Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with a primary antibody against ERα, followed by a secondary HRP-conjugated antibody.
-
The chemiluminescent signal is detected, and the intensity of the ERα band is quantified.
-
IC50 values, representing the concentration at which 50% of the ERα protein is degraded, are calculated.
-
MCF-7 Cell Proliferation Assay
This assay assesses the antiproliferative effect of a compound on ER-positive breast cancer cells.
-
Principle: Measurement of the number of viable cells after treatment with the test compound.
-
Materials:
-
MCF-7 cells
-
Cell culture medium
-
Test compounds
-
Cell viability reagent (e.g., resazurin or CellTiter-Glo®)
-
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates in a hormone-depleted medium.
-
The cells are treated with serial dilutions of the test compound.
-
The plates are incubated for a period of 5-7 days.
-
A cell viability reagent is added to each well.
-
The absorbance or luminescence is measured, which is proportional to the number of viable cells.
-
EC50 values, the concentration that inhibits cell growth by 50%, are determined from the dose-response curves.
-
Visualizing the Science: Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of AZD9496's mechanism and development.
Estrogen Receptor Signaling and AZD9496 Inhibition
Experimental Workflow for SAR Evaluation
References
AZD9496: A Preclinical Technical Guide for Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for AZD9496, a potent and orally bioavailable selective estrogen receptor degrader (SERD), in various breast cancer models. The information presented is collated from key preclinical studies to support further research and development in oncology.
Core Mechanism of Action
AZD9496 is a nonsteroidal small-molecule inhibitor of estrogen receptor alpha (ERα).[1][2][3] It functions as both a potent and selective antagonist and a downregulator of the ERα protein.[1][2][4] This dual mechanism of action effectively blocks ER signaling, a key driver in the majority of breast cancers.[1][4] AZD9496 has demonstrated efficacy in both wild-type and mutant estrogen receptor (ESR1) breast tumors.[1][2]
In Vitro Activity
AZD9496 has shown potent activity in in-vitro assays using ER-positive breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its sub-nanomolar potency in binding to ERα, antagonizing its function, and inducing its degradation.
| Assay Type | IC50 (nM) | Cell Line | Notes |
| ERα Binding | 0.82 | N/A | Biochemical assay. |
| ERα Antagonism | 0.28 | MCF-7 | Measured by inhibition of progesterone receptor (PR) expression. |
| ERα Downregulation | 0.14 | MCF-7 | Measurement of ERα protein levels after treatment. |
Table 1: In Vitro Potency of AZD9496.[2]
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the significant anti-tumor activity of AZD9496.
Estrogen-Dependent Xenograft Model (MCF-7)
In the estrogen-dependent MCF-7 xenograft model, oral administration of AZD9496 resulted in dose-dependent tumor growth inhibition.[1][3]
| Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
| 0.5 | 75% |
| 10 | >90% |
| 50 | 96% |
Table 2: Tumor Growth Inhibition in MCF-7 Xenografts.[1][5]
This anti-tumor effect was accompanied by a dose-dependent reduction in the progesterone receptor (PR), a key pharmacodynamic biomarker of ER pathway inhibition.[1][3] At a dose of 5 mg/kg, AZD9496 led to a 98% inhibition of PR expression.[1]
ESR1-Mutant Xenograft Model
AZD9496 has also shown efficacy in models with clinically relevant ESR1 mutations, which can confer resistance to other endocrine therapies.[1][6] In a patient-derived xenograft (PDX) model with a D538G ESR1 mutation, AZD9496 at 25 mg/kg inhibited tumor growth by 66%, which was comparable to fulvestrant (59% inhibition).[1] This was correlated with a 94% decrease in PR levels.[1]
Combination Therapies
To address resistance mechanisms, preclinical studies have explored combining AZD9496 with inhibitors of other key signaling pathways, such as the PI3K and CDK4/6 pathways.[1][3] These combinations have resulted in enhanced tumor growth inhibition and even tumor regressions compared to monotherapy alone.[1][3]
Pharmacokinetics
AZD9496 exhibits good oral bioavailability across multiple species.
| Species | Oral Bioavailability (F%) |
| Rat | 63 |
| Mouse | 91 |
| Dog | 74 |
Table 3: Oral Bioavailability of AZD9496.[2]
Experimental Protocols
In Vitro ERα Downregulation and Antagonism Assays
-
Cell Line: MCF-7 breast cancer cells.
-
Culture Conditions: Cells are grown in steroid-free media.
-
Treatment: Cells are treated with varying concentrations of AZD9496.
-
Analysis:
-
ERα Downregulation: ERα protein levels are measured by Western blot or in-cell immunofluorescence following treatment.
-
ERα Antagonism: The expression of the progesterone receptor (PR), an ER-regulated gene, is measured as a marker of ER activation. A decrease in PR levels indicates antagonism.
-
In Vivo Xenograft Studies (MCF-7 Model)
-
Animal Model: Male Severe Combined Immunodeficient (SCID) mice.
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously.
-
Treatment: Once tumors reach a specified volume, mice are randomized into groups and treated orally with AZD9496 (dosed daily) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors are collected, and protein levels of ERα and PR are analyzed by Western blot to confirm target engagement and pathway inhibition.
Visualizations
Caption: AZD9496 binds to ERα, leading to both antagonism and degradation of the receptor.
Caption: Workflow for assessing AZD9496 efficacy in the MCF-7 xenograft model.
Caption: Overcoming resistance by combining AZD9496 with PI3K and CDK4/6 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
AZD9496: A Comprehensive Technical Guide to its Target Binding, Selectivity, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496 is an investigational, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated potent and selective antagonist activity against the estrogen receptor alpha (ERα).[1][2] Developed for the treatment of ER-positive breast cancer, AZD9496 not only blocks the receptor's activity but also induces its degradation, offering a dual mechanism of action to overcome endocrine resistance. This technical guide provides an in-depth overview of the target binding and selectivity profile of AZD9496, complete with detailed experimental methodologies and visual representations of key biological pathways and experimental workflows.
Core Mechanism of Action
AZD9496 is a potent antagonist and degrader of ERα.[1] It competitively binds to the ligand-binding domain (LBD) of ERα, inducing a conformational change that leads to the degradation of the receptor protein.[3] This prevents ERα-mediated downstream signaling, thereby inhibiting the proliferation of ER-positive cancer cells.[1] AZD9496 has shown efficacy in both wild-type and mutant ERα models, including those with common ESR1 mutations that confer resistance to other endocrine therapies.[2]
Target Binding and Selectivity Profile
The binding affinity and selectivity of AZD9496 have been extensively characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Functional Potency of AZD9496
| Assay | Parameter | AZD9496 | Fulvestrant |
| ERα Binding | IC50 (nM) | 0.82 | 0.82 |
| ERα Downregulation | IC50 (nM) | 0.14 | 0.28 |
| ERα Antagonism | IC50 (nM) | 0.28 | 0.28 |
| MCF-7 Cell Proliferation | EC50 (nM) | 0.04 | Not Reported |
Data compiled from multiple sources.[1]
Table 2: Selectivity of AZD9496 for Estrogen Receptor Isoforms
| Receptor | Binding Affinity (pmol/L) |
| ERα | Equipotent |
| ERβ | Equipotent |
AZD9496 demonstrates equipotent binding to both ERα and ERβ isoforms.[2]
Table 3: Selectivity of AZD9496 Against Other Nuclear Hormone Receptors
| Receptor | Fold Selectivity vs. ERα |
| Progesterone Receptor (PR) | ~650-fold |
| Glucocorticoid Receptor (GR) | ~11,223-fold |
| Androgen Receptor (AR) | ~36,375-fold |
Selectivity is expressed as the ratio of IC50 values.[2]
Table 4: Binding Affinity of AZD9496 to Wild-Type and Mutant ERα Ligand Binding Domains
| ERα LBD | AZD9496 IC50 (nmol/L) | Fulvestrant IC50 (nmol/L) |
| Wild-Type | 0.82 | 0.82 |
| D538G Mutant | 2- to 3-fold reduced vs. WT | 2- to 3-fold reduced vs. WT |
| Y537S Mutant | 2- to 3-fold reduced vs. WT | 2- to 3-fold reduced vs. WT |
AZD9496 retains potent binding to clinically relevant ESR1 mutants, although with a slight reduction in affinity compared to wild-type.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ERα Ligand Binding Domain (LBD) Binding Assay
This assay quantifies the ability of a test compound to displace a fluorescently labeled estrogen ligand from the ERα LBD.
-
Reagents:
-
Recombinant human ERα LBD protein
-
Fluorescently labeled estradiol (e.g., Fluormone™ ES2 Green)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
Test compound (AZD9496) and reference compound (Fulvestrant) serially diluted in DMSO.
-
-
Procedure:
-
Add ERα LBD and the fluorescent ligand to a 384-well microplate.
-
Add serial dilutions of the test compound or reference compound to the wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Cellular ERα Downregulation Assay (Western Blot)
This assay measures the reduction in total ERα protein levels in cells following treatment with a test compound.
-
Cell Line: MCF-7 breast cancer cells.
-
Reagents:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (AZD9496) and reference compound (Fulvestrant)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: anti-ERα, anti-GAPDH (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or reference compound for 24 hours.
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize ERα levels to the loading control. Calculate IC50 values.
-
MCF-7 Cell Proliferation Assay
This assay assesses the anti-proliferative effect of a test compound on ER-positive breast cancer cells.
-
Cell Line: MCF-7 breast cancer cells.
-
Reagents:
-
Phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Test compound (AZD9496)
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate in phenol red-free medium with charcoal-stripped serum.
-
After 24 hours, treat the cells with a serial dilution of the test compound.
-
Incubate the cells for 5-7 days.
-
Add the cell viability reagent to each well and measure luminescence using a plate reader.
-
Calculate EC50 values by plotting the percentage of cell growth inhibition against the compound concentration.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for ERα Degradation Rate
This mass spectrometry-based assay measures the rate of degradation of ERα protein.
-
Cell Line: MCF-7 cells.
-
Reagents:
-
SILAC-specific cell culture medium deficient in L-arginine and L-lysine.
-
"Heavy" (e.g., 13C6, 15N4 L-arginine) and "light" (unlabeled L-arginine) amino acids.
-
Test compound (AZD9496).
-
-
Procedure:
-
Culture MCF-7 cells in "heavy" SILAC medium for at least five passages to achieve complete labeling of the proteome.
-
Switch the cells to "light" medium containing the test compound.
-
Harvest cells at various time points after the switch.
-
Combine "heavy" and "light" cell lysates in a 1:1 ratio.
-
Isolate ERα protein (e.g., via immunoprecipitation).
-
Digest the protein into peptides and analyze by LC-MS/MS.
-
Determine the ratio of "heavy" to "light" ERα peptides over time to calculate the protein degradation rate.
-
Visualizations
Signaling Pathway
Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway and Inhibition by AZD9496.
Experimental Workflow
Caption: Experimental Workflow for ERα Downregulation Assay.
Logical Relationship
Caption: Selectivity Profile of AZD9496.
References
AZD9496: A Deep Dive into its Antagonistic Effects on Estrogen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AZD9496, a potent and orally bioavailable selective estrogen receptor degrader (SERD). We will delve into its core mechanism of action, its profound impact on estrogen receptor (ER) signaling, and the experimental methodologies used to elucidate its effects. This document synthesizes key preclinical and clinical findings to offer a detailed resource for professionals in oncology and drug development.
Introduction: The Role of Estrogen Receptor Signaling in Breast Cancer and the Emergence of AZD9496
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, accounting for over 70% of all cases.[1] The growth and proliferation of these cancer cells are driven by the binding of estrogen to the estrogen receptor alpha (ERα), a ligand-activated transcription factor. Upon activation, ERα translocates to the nucleus, where it regulates the expression of genes crucial for cell growth and survival.
Standard-of-care endocrine therapies, such as tamoxifen (a selective estrogen receptor modulator, SERM) and aromatase inhibitors (which block estrogen production), have significantly improved patient outcomes. However, the development of resistance, often mediated by mutations in the ESR1 gene encoding ERα, remains a major clinical challenge.[1][2] These mutations can lead to ligand-independent activation of the ER signaling pathway, rendering previous therapies ineffective.
AZD9496 emerges as a next-generation oral SERD designed to overcome these limitations. It functions as both a competitive antagonist of ERα and an inducer of its degradation, thereby offering a dual mechanism to shut down ER signaling.[3][4] Its oral bioavailability presents a significant advantage over the intramuscularly administered SERD, fulvestrant.[3][5]
Mechanism of Action: Antagonism and Degradation of ERα
AZD9496 exerts its effects on ER signaling through a two-pronged approach:
-
Competitive Antagonism: AZD9496 binds to the ligand-binding domain (LBD) of ERα with high affinity, effectively blocking the binding of its natural ligand, estradiol.[1][5] This prevents the conformational changes necessary for receptor activation and subsequent downstream signaling.
-
ERα Degradation: Upon binding, AZD9496 induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the proteasome.[5] This reduction in the total cellular pool of ERα protein further diminishes the capacity of the cell to respond to estrogenic stimuli.
This dual action ensures a more complete and sustained inhibition of the ER signaling pathway compared to agents that only block ligand binding.
Quantitative Analysis of AZD9496 Efficacy
The potency and efficacy of AZD9496 have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data, providing a clear comparison of its activity in various models.
Table 1: In Vitro Activity of AZD9496
| Parameter | Cell Line | Wild-Type/Mutant ER | IC50 (nmol/L) | Reference |
| ERα Binding | - | Wild-Type | 0.82 | [1] |
| ERα Downregulation | MCF-7 | Wild-Type | 0.14 | [6] |
| ERα Antagonism | MCF-7 | Wild-Type | 0.28 | [6] |
| Cell Proliferation Inhibition | MCF-7 | Wild-Type | Not explicitly stated, but potent inhibition observed | [5] |
| ERα LBD Binding | - | Y537S Mutant | ~2-3 fold reduced potency vs WT | [1] |
| ERα LBD Binding | - | D538G Mutant | ~2-3 fold reduced potency vs WT | [1] |
Table 2: In Vivo Efficacy of AZD9496 in Xenograft Models
| Model | Treatment Dose | Tumor Growth Inhibition (%) | Biomarker Modulation | Reference |
| MCF-7 Xenograft | 0.5 mg/kg/day | Significant inhibition | Dose-dependent decrease in PR levels | [3] |
| MCF-7 Xenograft | 5 mg/kg/day | - | >90% reduction in PR levels | [1] |
| MCF-7 Xenograft | 50 mg/kg/day | 96% | Significant reduction in PR levels | [1] |
| Patient-Derived Xenograft (ESR1 D538G) | 25 mg/kg/day | 66% | 94% decrease in PR levels | [1] |
| HCC-1428 LTED Model | 5 mg/kg/day | Tumor regressions | Significant decrease in ERα protein levels | [5] |
Table 3: Clinical Pharmacodynamic Effects of AZD9496 (NCT03236974)
| Biomarker | AZD9496 (250 mg twice daily) | Fulvestrant (500 mg) | P-value (vs Fulvestrant) | Reference |
| ER H-Score Reduction | 24% | 36% | 0.86 | [7][8] |
| PR H-Score Reduction | -33.3% | -68.7% | 0.97 | [7][8] |
| Ki-67 Level Reduction | -39.9% | -75.4% | 0.98 | [7][8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in AZD9496's mechanism of action and its experimental evaluation is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.
Detailed Experimental Protocols
A thorough understanding of the methodologies used to characterize AZD9496 is essential for interpreting the data and designing future experiments. Below are detailed protocols for key assays.
Cell Proliferation Assay (MTS-based)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of AZD9496.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium with charcoal-stripped serum
-
AZD9496 stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well in phenol red-free medium supplemented with charcoal-stripped serum. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of AZD9496 in the same medium. Remove the existing medium from the wells and add 100 µL of the AZD9496 dilutions. Include vehicle control (DMSO) and positive control (e.g., fulvestrant) wells.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation inhibition. Calculate the IC50 value using non-linear regression analysis.
Western Blotting for ERα and PR Degradation
This technique is used to detect and quantify the levels of specific proteins, in this case, ERα and its downstream target, the progesterone receptor (PR), to confirm the degradation effects of AZD9496.
Materials:
-
Treated cell lysates or tumor homogenates
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-PR, anti-β-actin or Vinculin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells or homogenize tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-ERα) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of ERα and PR to the loading control.
Estrogen Response Element (ERE) Reporter Assay
This assay measures the transcriptional activity of ERα by utilizing a reporter gene (e.g., luciferase) under the control of an ERE promoter.
Materials:
-
ER+ cells (e.g., T47D) stably or transiently transfected with an ERE-luciferase reporter plasmid.
-
96-well white, clear-bottom plates.
-
Estradiol (E2)
-
AZD9496
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the ERE-luciferase reporter cells in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with a fixed concentration of E2 (to stimulate ER activity) in the presence of increasing concentrations of AZD9496. Include controls for basal activity (vehicle) and maximal stimulation (E2 alone).
-
Incubation: Incubate for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein content. Calculate the percentage of inhibition of E2-induced luciferase activity by AZD9496.
Efficacy in Models of Endocrine Resistance
A critical aspect of AZD9496's profile is its activity in models of acquired resistance to endocrine therapy.
-
ESR1 Mutations: AZD9496 has demonstrated efficacy against breast cancer cells and xenografts harboring common ESR1 mutations, such as D538G and Y537S.[1][3] While its binding affinity to these mutant receptors is slightly reduced compared to the wild-type, it can still effectively antagonize and degrade them, leading to tumor growth inhibition.[1][2][9]
-
Long-Term Estrogen Deprivation (LTED) Models: In models that mimic resistance to aromatase inhibitors, where cells are adapted to grow in the absence of estrogen, AZD9496 has been shown to cause tumor regressions and significantly downregulate ERα protein levels.[5]
Clinical Development and Future Directions
The first-in-human Phase I study (NCT02248090) of AZD9496 established its safety and tolerability in heavily pretreated patients with ER+/HER2- advanced breast cancer.[7][10] The study demonstrated evidence of prolonged disease stabilization in some patients, including those who had previously progressed on fulvestrant.[10] A subsequent presurgical window-of-opportunity study (NCT03236974) confirmed that oral AZD9496 engages its target in vivo, leading to reductions in ER, PR, and the proliferation marker Ki-67, although at the dose tested, it was not superior to fulvestrant.[7][8]
The development of potent, orally bioavailable SERDs like AZD9496 represents a significant advancement in the treatment landscape for ER+ breast cancer. Future research will likely focus on optimizing dosing strategies, identifying predictive biomarkers of response, and exploring combination therapies with other targeted agents, such as CDK4/6 inhibitors or PI3K pathway inhibitors, to further enhance anti-tumor activity and overcome resistance.[5]
Conclusion
AZD9496 is a promising oral SERD that effectively antagonizes and degrades both wild-type and mutant ERα. Its dual mechanism of action leads to potent inhibition of ER signaling and significant anti-tumor activity in preclinical models of both endocrine-sensitive and resistant breast cancer. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and clinicians working to advance the treatment of ER+ breast cancer. The continued clinical evaluation of AZD9496 and other next-generation SERDs holds the potential to address the unmet need of endocrine resistance and improve outcomes for patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 3. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncodesign-services.com [oncodesign-services.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. elgenelim.com [elgenelim.com]
- 9. aparicio.molonc.ca [aparicio.molonc.ca]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Discovery and Development of AZD9496: A Novel Oral Selective Estrogen Receptor Degrader
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AZD9496 is an investigational, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated potent and selective antagonist activity against estrogen receptor alpha (ERα).[1] Developed to overcome the limitations of existing endocrine therapies, AZD9496 not only blocks the ERα signaling pathway but also induces the degradation of the ERα protein.[2][3] This dual mechanism of action offers a promising therapeutic strategy for patients with ERα-positive breast cancer, including those with acquired resistance to other endocrine agents and tumors harboring ESR1 mutations.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of AZD9496, including detailed experimental protocols and a summary of key quantitative data.
Introduction: The Rationale for a Novel Oral SERD
The estrogen receptor signaling pathway plays a critical role in the proliferation and survival of the majority of breast cancers.[3] For decades, endocrine therapies such as tamoxifen (a selective estrogen receptor modulator, SERM) and aromatase inhibitors have been the cornerstone of treatment for ERα-positive breast cancer.[4] However, the development of resistance remains a significant clinical challenge.[5]
Fulvestrant, the first-in-class SERD, offered an advancement by not only antagonizing ERα but also promoting its degradation.[6] Despite its clinical efficacy, fulvestrant's utility is hampered by its poor oral bioavailability, requiring intramuscular administration, which can be painful for patients and may not achieve optimal therapeutic concentrations for complete target engagement.[6] This created a clear unmet need for a potent, orally bioavailable SERD that could offer improved convenience and potentially enhanced efficacy.
AZD9496 was identified through a structure-based design and iterative medicinal chemistry approach to discover a novel, non-steroidal ERα antagonist and downregulator with favorable pharmacokinetic properties suitable for oral administration.[1][7]
Discovery and Medicinal Chemistry
The discovery of AZD9496 began with a directed screening effort to identify novel, drug-like motifs that bind to the estrogen receptor.[8] This led to the identification of a 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold as a promising starting point.[8] Subsequent medicinal chemistry iterations, guided by the crystal structure of ligands bound to the ERα ligand-binding domain, focused on optimizing potency, cellular phenotype, and pharmacokinetic properties.[8] A key feature of AZD9496 is the absence of a phenolic moiety, which is a common feature in many ER modulators that mimics the A-ring of estradiol.[1] The potency of AZD9496 is instead achieved through novel interactions with the ER protein.[1]
The chemical structure of AZD9496 is (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid.[2]
Mechanism of Action
AZD9496 exerts its anti-tumor effects through a dual mechanism of action: competitive antagonism of ERα and induction of ERα protein degradation.
Estrogen Receptor Signaling Pathway
The estrogen receptor is a ligand-activated transcription factor. Upon binding to its ligand, estradiol, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival, such as the progesterone receptor (PR).[2][9]
AZD9496-Mediated ERα Antagonism and Degradation
AZD9496 competitively binds to the ligand-binding domain of ERα, preventing the binding of estradiol and thereby blocking the downstream signaling cascade.[1] This antagonism leads to a reduction in the transcription of ERα target genes.[3]
Crucially, the binding of AZD9496 induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the proteasome.[2][10] This reduction in the total cellular levels of ERα protein further attenuates the estrogen signaling pathway, offering a more profound and sustained inhibition compared to simple antagonism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Endocrine Therapy of Estrogen Receptor-Positive Breast Cancer Cells: Early Differential Effects on Stem Cell Markers [frontiersin.org]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of AZD9496: A Deep Dive into a Novel Oral SERD
For Researchers, Scientists, and Drug Development Professionals
AZD9496 is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) antagonist and downregulator (SERD) that has demonstrated significant anti-tumor activity in preclinical models of ER-positive breast cancer.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of AZD9496, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic properties, and clinical development.
Mechanism of Action
AZD9496 exerts its anti-cancer effects through a dual mechanism: it competitively binds to the estrogen receptor alpha (ERα) and induces its subsequent degradation.[1][4] This dual action effectively blocks ER-mediated signaling pathways that are crucial for the growth and survival of ER-positive breast cancer cells.[4] By promoting the degradation of the ERα protein, AZD9496 reduces the total cellular levels of the receptor, a key differentiator from selective estrogen receptor modulators (SERMs) like tamoxifen, which primarily act as competitive antagonists.[1]
The binding of AZD9496 to the ERα ligand-binding domain (LBD) induces a conformational change that marks the receptor for proteasomal degradation.[4] This leads to a profound and sustained inhibition of ER signaling, even in the presence of activating ESR1 mutations, which are a common mechanism of resistance to endocrine therapies.[1][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for AZD9496, providing a comparative overview of its potency and activity.
Table 1: In Vitro Activity of AZD9496
| Parameter | Assay | Cell Line | IC50 / EC50 (nM) | Reference |
| ERα Binding | Radioligand Binding Assay | - | 0.82 | [3][5] |
| ERα Antagonism | ER-regulated gene expression | MCF-7 | 0.28 | [3][5] |
| ERα Downregulation | In-Cell Western | MCF-7 | 0.14 | [3][5] |
| Cell Growth Inhibition | Proliferation Assay | MCF-7 | 0.04 | [5] |
Table 2: Binding Kinetics of AZD9496 to ERα Ligand-Binding Domain (LBD)
| Parameter | Value | Unit | Reference |
| Association Rate (kon) | Not explicitly stated | M-1s-1 | |
| Dissociation Rate (koff) | 0.00043 | s-1 | [1] |
| Dissociation Constant (Kd) | 0.33 | nM | [1] |
| Half-life (t1/2) | 27 ± 2 | minutes | [1] |
Table 3: Selectivity of AZD9496 for Nuclear Hormone Receptors
| Receptor | IC50 (µM) | Reference |
| Androgen Receptor (AR) | 30 | [5] |
| Glucocorticoid Receptor (GR) | 9.2 | [5] |
| Progesterone Receptor (PR) | 0.54 | [5] |
Table 4: In Vivo Efficacy of AZD9496 in Xenograft Models
| Model | Dosing | Tumor Growth Inhibition | Reference |
| MCF-7 Xenograft | 0.5 mg/kg, oral, daily | Significant | [1] |
| MCF-7 Xenograft | 5 mg/kg, oral, daily | 98% PR reduction | [1] |
| ESR1-mutant PDX (D538G) | 25 mg/kg, oral, daily | 66% | [1] |
| Pituitary Adenoma Xenograft | 5 mg/kg, oral, daily | 75% | [6] |
Table 5: Pharmacokinetic Parameters of AZD9496
| Species | Oral Bioavailability (F%) | Clearance | Volume of Distribution | Reference |
| Rat | 63 | Low | Low | [3] |
| Mouse | 91 | Higher | Low | [3] |
| Dog | 74 | Low | Low | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ERα Ligand-Binding Assay
A competitive radioligand binding assay is performed using human recombinant full-length ERα.
-
Preparation: A constant concentration of [3H]-estradiol is used as the radioligand. A series of dilutions of AZD9496 are prepared.
-
Incubation: The radioligand, ERα, and varying concentrations of AZD9496 are incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated.
-
Quantification: The amount of radioactivity bound to the ERα is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of AZD9496 that displaces 50% of the radioligand) is calculated.
SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) for ERα Degradation
This method is used to measure the rate of protein degradation.
-
Cell Culture: MCF-7 cells are cultured in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-lysine and 13C6,15N4-arginine) and "light" medium with normal amino acids until the heavy amino acids are fully incorporated into the proteome.
-
Treatment: Cells are treated with AZD9496, fulvestrant, or a vehicle control (DMSO).
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted and digested into peptides.
-
Mass Spectrometry: The peptide mixtures are analyzed by mass spectrometry to quantify the relative abundance of "heavy" and "light" ERα peptides over time.
-
Data Analysis: The rate of degradation of the pre-existing "heavy" ERα and the synthesis of new "light" ERα are calculated to determine the effect of AZD9496 on ERα turnover.
BIAcore for Binding Kinetics
Surface plasmon resonance (SPR) is used to measure the real-time binding kinetics of AZD9496 to the ERα LBD.
-
Immobilization: The ERα LBD is immobilized on a sensor chip.
-
Binding: A solution of AZD9496 at a known concentration is flowed over the sensor chip, and the association is monitored in real-time.
-
Dissociation: The AZD9496 solution is replaced with a buffer, and the dissociation of the compound from the ERα LBD is monitored.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are calculated from the sensorgram data. The equilibrium dissociation constant (Kd) is determined from the ratio of koff/kon.
In-Cell Western for ERα and PR Measurement
This immunocytochemical assay quantifies protein levels within fixed cells.
-
Cell Seeding and Treatment: MCF-7 cells are seeded in a multi-well plate and treated with various concentrations of AZD9496.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody entry.
-
Blocking: Non-specific binding sites are blocked.
-
Antibody Incubation: Cells are incubated with primary antibodies specific for ERα and Progesterone Receptor (PR), followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging and Quantification: The plate is imaged using an infrared imaging system, and the fluorescence intensity, which is proportional to the protein amount, is quantified.
MCF-7 Xenograft Model
This in vivo model assesses the anti-tumor efficacy of AZD9496.
-
Cell Implantation: MCF-7 cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID). Estrogen pellets are often implanted to support tumor growth.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and dosed with AZD9496 (orally) or a vehicle control.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as Western blotting for ERα and PR levels.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Biacore to measure the binding kinetics of an antibody-antigen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD AZD9496 with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Notes and Protocols: AZD9496 Treatment in MCF-7 Cells
Introduction
AZD9496 is an oral, nonsteroidal, selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] In ER+ cells, such as the MCF-7 human breast adenocarcinoma cell line, the estrogen receptor (ERα) is a key driver of tumor growth.[3] AZD9496 functions as both an antagonist and a degrader of ERα.[3][4] Upon binding to the receptor, it induces a conformational change that targets the ERα protein for ubiquitination and subsequent degradation by the 26S proteasome.[5] This depletion of cellular ERα levels effectively blocks downstream signaling pathways, inhibiting the transcription of estrogen-responsive genes and ultimately suppressing tumor cell proliferation.[3][4] Preclinical studies have demonstrated that AZD9496 potently inhibits the growth of ER-positive and ESR1-mutant breast tumors.[5]
Data Presentation
The following tables summarize the quantitative effects of AZD9496 treatment on MCF-7 cells as reported in preclinical studies.
Table 1: In Vitro Activity of AZD9496 in MCF-7 Cells
| Parameter | AZD9496 | Fulvestrant | Notes |
| ERα Degradation | Equivalent to Fulvestrant | Potent ERα Degrader | In MCF-7 cells, AZD9496 demonstrated a comparable ability to degrade the ERα protein as fulvestrant.[6] |
| ERα Antagonism | Potent Antagonist | Potent Antagonist | AZD9496 effectively blocks ER activity in the presence or absence of estrogen.[3][4] |
| Anti-proliferative Effect | Potent Inhibition | Potent Inhibition | Both AZD9496 and fulvestrant strongly inhibit the growth of endocrine-sensitive MCF-7 cells.[3] In the presence of estradiol (E2), higher concentrations of both SERDs are required to achieve the same level of growth inhibition.[3] |
| ESR1 Mutant Activity | Binds and downregulates mutant ERα | Binds and downregulates mutant ERα | AZD9496 is effective against clinically relevant ESR1 mutations that can drive resistance to other endocrine therapies.[2][5] |
Table 2: Effect of AZD9496 on Downstream Biomarkers in MCF-7 Xenograft Models
| Biomarker | Treatment | Effect | Quantitative Change (Example) |
| ERα Protein | AZD9496 (5 mg/kg, daily) | Downregulation | ~73% decrease in protein levels at end of study.[5] |
| Progesterone Receptor (PR) Protein | AZD9496 (in vivo) | Downregulation | A dose-dependent decrease in PR levels was observed, indicating potent antagonist activity.[1][5] A 94% decrease was seen with AZD9496 treatment.[5] |
| ER-dependent Genes | AZD9496 | Reduced Expression | Treatment leads to reduced expression of classic estrogen-induced genes.[3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AZD9496 and a typical experimental workflow for its evaluation in vitro.
Caption: Mechanism of action of AZD9496 in ER+ breast cancer cells.
Caption: General experimental workflow for AZD9496 treatment in MCF-7 cells.
Experimental Protocols
Protocol 1: MCF-7 Cell Culture and Maintenance
This protocol describes the standard procedure for maintaining MCF-7 cells. For experiments assessing the effect of estrogen or estrogen antagonists, a switch to hormone-depleted media is required.
-
Materials:
-
MCF-7 cell line
-
Complete Growth Medium: RPMI-1640[5] supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Hormone-Depleted Medium: Phenol red-free RPMI-1640 supplemented with 5-10% charcoal/dextran-stripped FBS (CCS)[5][7] and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), Trypsin-EDTA
-
Cell culture flasks (T-75) and plates
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Culture MCF-7 cells in a T-75 flask with Complete Growth Medium in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To passage, aspirate the medium, wash the cell monolayer once with PBS, and add 2-3 mL of Trypsin-EDTA.
-
Incubate at 37°C for 3-5 minutes until cells detach.[8] Neutralize the trypsin by adding 8-10 mL of Complete Growth Medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new flasks at a 1:3 to 1:6 split ratio.
-
For Hormone Depletion: Prior to experiments involving AZD9496, switch the cells to Hormone-Depleted Medium for a minimum of 72 hours to remove exogenous hormones and sensitize the cells to estrogen pathway modulation.[8]
-
Protocol 2: Cell Viability Assay (MTT/Sytox Green)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of AZD9496.
-
Materials:
-
MCF-7 cells cultured in Hormone-Depleted Medium
-
AZD9496 stock solution (dissolved in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Sytox Green nucleic acid stain
-
DMSO (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of Hormone-Depleted Medium.[9][10]
-
Allow cells to attach by incubating for 24 hours at 37°C.
-
Prepare serial dilutions of AZD9496 in the appropriate medium. Final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include vehicle control (DMSO only) wells.
-
Add 100 µL of the diluted compound to the respective wells.
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.[12]
-
For Sytox Green Assay: Follow the manufacturer's protocol for adding the Sytox Green reagent. This typically involves a short incubation period.
-
Measure the absorbance (570 nm for MTT) or fluorescence using a microplate reader.[12][13]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: Western Blot for ERα and PR Downregulation
This protocol is used to qualitatively and quantitatively assess the degradation of ERα and its downstream target, PR.
-
Materials:
-
MCF-7 cells cultured in 6-well plates
-
AZD9496
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-ERα, Rabbit anti-PR, Mouse anti-Vinculin or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to ~80% confluency. Treat with desired concentrations of AZD9496 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24-48 hours.
-
Wash cells twice with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 7-10% SDS-PAGE gel.[14]
-
Transfer the separated proteins to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-ERα, anti-PR, anti-Vinculin) overnight at 4°C, following manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ and normalize the protein of interest to the loading control.[5]
-
References
- 1. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.eric.ed.gov [files.eric.ed.gov]
- 14. Differential DNA methylation and CTCF binding between the ESR1 promoter a of MCF-7 and MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD9496 in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of AZD9496, an oral selective estrogen receptor degrader (SERD), in in vivo mouse xenograft studies. The following sections detail the dosage regimens, experimental procedures, and the underlying signaling pathways.
Overview of AZD9496
AZD9496 is a potent, orally bioavailable, non-steroidal antagonist and downregulator of Estrogen Receptor Alpha (ERα). It has demonstrated significant anti-tumor activity in preclinical models of ER-positive breast cancer, including those with acquired resistance to other endocrine therapies. Its mechanism of action involves binding to ERα, leading to the degradation of the receptor and subsequent blockade of estrogen-driven signaling pathways that promote tumor growth.
Quantitative Data Summary: AZD9496 Dosage and Efficacy in Mouse Xenograft Models
The following tables summarize the dosages and corresponding efficacy of AZD9496 in various mouse xenograft models as reported in preclinical studies.
Table 1: AZD9496 Monotherapy in ER-Positive Breast Cancer Xenograft Models
| Xenograft Model | Mouse Strain | AZD9496 Dosage (Oral, Daily) | Treatment Duration | Key Efficacy Outcomes |
| MCF-7 | SCID | 0.5 mg/kg | Not Specified | Significant tumor growth inhibition.[1] |
| MCF-7 | SCID | 5 mg/kg | Not Specified | Greater tumor growth inhibition compared to fulvestrant and tamoxifen.[2] |
| MCF-7 | SCID | 10 mg/kg | Not Specified | >90% reduction in Progesterone Receptor (PR) levels. |
| Estrogen-Deprived | Not Specified | 5 mg/kg | Not Specified | Significant tumor growth inhibition. |
| Pituitary Adenoma (GT1-1 cells) | BALB/c nude | 0.1, 0.5, and 5 mg/kg | 2 weeks | Dose-dependent suppression of tumor growth.[3] |
Table 2: AZD9496 in Combination Therapy (MCF-7 Xenograft Model)
| Combination Agent | AZD9496 Dosage (Oral, Daily) | Combination Agent Dosage | Key Efficacy Outcomes |
| AZD2014 (mTOR inhibitor) | 5 mg/kg | 20 mg/kg (twice daily, 2 days/week) | Enhanced tumor growth inhibition compared to monotherapy.[2] |
| AZD8835 (PI3K inhibitor) | 5 mg/kg | 50 mg/kg (twice daily, on day 1 and 4) | Increased tumor growth inhibition.[2] |
| Palbociclib (CDK4/6 inhibitor) | 5 mg/kg | 50 mg/kg (daily) | Superior tumor growth inhibition versus single agents.[2] |
Experimental Protocols
Preparation of AZD9496 for Oral Gavage
This protocol describes the preparation of a dosing solution of AZD9496 using a Polyethylene glycol (PEG) and Captisol vehicle.
Materials:
-
AZD9496 powder
-
Polyethylene glycol 400 (PEG400)
-
Captisol® (sulfobutylether-β-cyclodextrin)
-
Sterile water for injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Pipettes
Procedure:
-
Prepare the Vehicle Solution (40% PEG / 30% Captisol):
-
In a sterile vial, add the required amount of Captisol® to sterile water to create a 30% (w/v) solution. Mix until fully dissolved.
-
Add PEG400 to the Captisol solution to achieve a final concentration of 40% (v/v) PEG400.
-
Mix the solution thoroughly using a magnetic stirrer until homogenous.
-
-
Prepare the AZD9496 Dosing Solution:
-
Weigh the required amount of AZD9496 powder to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a mouse receiving 0.1 mL, the concentration would be 0.5 mg/mL).
-
Add the AZD9496 powder to the prepared vehicle solution.
-
Vortex and/or sonicate the mixture until the AZD9496 is completely dissolved. Protect the solution from light.[4]
-
Visually inspect the solution to ensure there are no particulates before administration.
-
MCF-7 Xenograft Model Protocol
This protocol outlines the establishment of estrogen-dependent MCF-7 breast cancer xenografts in immunodeficient mice.
Materials and Animals:
-
MCF-7 cells (passage number < 20)
-
Female, 6-8 week old, severe combined immunodeficient (SCID) or athymic nude mice
-
17β-estradiol pellets (e.g., 0.72 mg, 60-day release)
-
Matrigel®
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium (e.g., MEM with 10% FBS, penicillin/streptomycin)
-
Syringes and needles (27G)
-
Calipers
-
Anesthetics
Procedure:
-
Estrogen Supplementation:
-
One week prior to cell implantation, anesthetize the mice.
-
Subcutaneously implant a 17β-estradiol pellet in the dorsal flank. This is crucial for the growth of estrogen-dependent MCF-7 cells.
-
-
Cell Preparation:
-
Culture MCF-7 cells in standard conditions until they reach 70-80% confluency.
-
On the day of implantation, harvest the cells using trypsin-EDTA and wash them with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor development. Palpable tumors usually appear within 1-2 weeks.
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Dosing and Efficacy Evaluation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer AZD9496 or vehicle control daily via oral gavage.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., western blotting for ERα and PR levels).
-
Signaling Pathways and Experimental Workflow
AZD9496 Mechanism of Action: ERα Signaling Pathway
AZD9496 acts as a selective estrogen receptor degrader (SERD). In ER-positive breast cancer cells, estradiol binds to ERα, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, promoting the transcription of genes involved in cell proliferation and survival. AZD9496 competitively binds to ERα, inducing a conformational change that targets the receptor for proteasomal degradation. This depletion of cellular ERα levels effectively blocks downstream signaling.
References
Application Notes and Protocols: Western Blot Analysis of ERα Degradation by AZD9496
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Estrogen Receptor Alpha (ERα) degradation induced by the selective ER degrader (SERD), AZD9496, using Western blot analysis.
Introduction
AZD9496 is an orally bioavailable, nonsteroidal potent antagonist and degrader of ERα.[1][2][3] It is a crucial tool in the research of ER-positive breast cancer and the development of endocrine therapies.[4][5] Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of ERα in response to treatment with AZD9496. This document outlines the necessary protocols and data presentation for such an analysis.
Data Presentation
The following tables summarize the quantitative data on ERα degradation by AZD9496 from preclinical studies.
Table 1: Effect of AZD9496 on ERα Protein Half-Life in MCF-7 Cells
| Treatment | Concentration | ERα Half-Life (t½) |
| DMSO (Vehicle Control) | - | 3 hours |
| AZD9496 | 100 nmol/L | 0.75 hours |
| Data sourced from a study on ERα peptide turnover in MCF-7 cells.[1] |
Table 2: Maximal ERα Degradation by AZD9496 in Different ER+ Breast Cancer Cell Lines
| Cell Line | Maximal ERα Degradation by AZD9496 (relative to Fulvestrant) |
| MCF-7 | Equivalent to Fulvestrant |
| CAMA-1 | 54% of that induced by Fulvestrant |
| T47D | 54% of that induced by Fulvestrant |
| Data from a preclinical comparison of selective estrogen receptor degraders.[3][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for AZD9496-induced ERα degradation and the general experimental workflow for its analysis by Western blot.
Caption: AZD9496-induced ERα degradation pathway.
Caption: Western Blot experimental workflow.
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for MCF-7 cells, a commonly used ER-positive breast cancer cell line.
-
Materials:
-
MCF-7 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
AZD9496 (stock solution in DMSO)
-
Cell culture flasks/plates
-
-
Procedure:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]
-
For experiments, seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prior to treatment, replace the growth medium with a serum-free or charcoal-stripped serum medium for 24-48 hours to reduce basal ERα activity.[8]
-
Treat cells with varying concentrations of AZD9496 (e.g., 0, 1, 10, 100, 1000 nM) for desired time points (e.g., 0, 6, 12, 24, 48 hours). A vehicle control (DMSO) should be included.
-
Protein Extraction and Quantification
-
Materials:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
-
Procedure:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.[9][10]
-
SDS-PAGE and Western Blotting
-
Materials:
-
Laemmli sample buffer (4x or 6x)
-
Polyacrylamide gels (appropriate percentage for ERα, ~66 kDa)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-ERα
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer to a final concentration of 1x and heat at 95-100°C for 5-10 minutes to denature the proteins.[11]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane into the polyacrylamide gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12][13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12][13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions and capture the signal using an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance. [repository.cam.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mcf7.com [mcf7.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. bosterbio.com [bosterbio.com]
- 10. goldbio.com [goldbio.com]
- 11. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. neobiotechnologies.com [neobiotechnologies.com]
Application Notes and Protocols: BrdU Cell Proliferation Assay Featuring AZD9496
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell proliferation is a fundamental biological process vital to development, tissue homeostasis, and numerous disease states, including cancer. The Bromodeoxyuridine (BrdU) cell proliferation assay is a widely used method to quantify DNA synthesis, an accurate indicator of cell division. This colorimetric immunoassay is based on the incorporation of BrdU, a synthetic analog of thymidine, into the newly synthesized DNA of proliferating cells.[1][2][3]
AZD9496 is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that effectively antagonizes and downregulates the estrogen receptor α (ERα).[4][5][6] It has demonstrated significant anti-proliferative effects in estrogen receptor-positive (ER+) breast cancer models, including those with acquired resistance to other endocrine therapies.[5][7][8][9] These application notes provide a detailed protocol for utilizing the BrdU assay to assess the anti-proliferative activity of AZD9496 on ER+ cancer cell lines.
Principle of the BrdU Assay
The BrdU assay is an immunoassay that detects the incorporation of BrdU into cellular DNA during the S-phase of the cell cycle.[3] Cells are first incubated with the test compound, in this case, AZD9496. Subsequently, BrdU is added to the cell culture medium and is incorporated into the DNA of proliferating cells.[1][10] After fixation and DNA denaturation, a specific monoclonal antibody against BrdU is used to detect the incorporated pyrimidine analog.[2] A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the primary antibody. The addition of a substrate, such as TMB (3,3',5,5'-tetramethylbenzidine), results in a colored product. The intensity of this color, which is proportional to the amount of BrdU incorporated, is measured using a microplate reader and serves as a quantitative measure of cell proliferation.[1][10]
AZD9496 Mechanism of Action
AZD9496 is a selective estrogen receptor degrader (SERD) that functions as a pure antagonist of the estrogen receptor (ER).[6][7] Upon binding to the ER, AZD9496 induces a conformational change that targets the receptor for degradation.[6] This prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[6] AZD9496 has been shown to be effective in both endocrine-sensitive and endocrine-resistant breast cancer models.[7][9] In some contexts, the downstream effects of ER inhibition by AZD9496 can also impact other signaling pathways, such as the JAK2/STAT5B pathway.[11]
Signaling Pathway Diagram
Caption: AZD9496 mechanism of action on the Estrogen Receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency of AZD9496 in various assays and its in vivo efficacy in inhibiting tumor growth.
Table 1: In Vitro Activity of AZD9496 in MCF-7 Cells [5]
| Assay | IC50 (nmol/L) |
| ERα Binding | 0.82 |
| ERα Downregulation | 0.14 |
| ERα Antagonism | 0.28 |
| Cell Proliferation | Not Specified |
Table 2: In Vitro Anti-proliferative Activity of AZD9496 and Fulvestrant [11]
| Cell Line | Compound | IC50 (nM) |
| GT1-1 | AZD9496 | ~50 |
| Fulvestrant | ~50 | |
| GH3 | AZD9496 | ~100 |
| Fulvestrant | ~100 |
Table 3: In Vivo Tumor Growth Inhibition by AZD9496 in an Estrogen-Deprived Breast Cancer Model [5]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| AZD9496 | 5 | ~70 |
| Fulvestrant | Not Specified | 59 |
| Tamoxifen | Not Specified | 28 |
Experimental Protocol: BrdU Cell Proliferation Assay with AZD9496
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
ER-positive cell line (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
AZD9496
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (primary antibody)
-
HRP-conjugated Secondary Antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow Diagram
Caption: Step-by-step workflow for the BrdU cell proliferation assay.
Detailed Procedure
-
Cell Seeding:
-
Harvest and count the desired ER-positive cells.
-
Seed the cells in a 96-well plate at a density of 2,500-10,000 cells per well in 100 µL of complete culture medium.[1][10] The optimal seeding density will depend on the growth rate of the specific cell line and should be determined empirically.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
AZD9496 Treatment:
-
Prepare a serial dilution of AZD9496 in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of AZD9496. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1][10]
-
-
BrdU Labeling:
-
Prepare the BrdU labeling solution according to the manufacturer's instructions (typically a 1:100 or 1:1000 dilution in culture medium).
-
Add 10 µL of the BrdU labeling solution to each well.
-
Incubate the plate at 37°C for 1-4 hours.[1][5] The optimal incubation time should be determined based on the cell doubling time.
-
-
Fixation and DNA Denaturation:
-
Primary Antibody Incubation:
-
Remove the Fixing/Denaturing solution.
-
Wash the wells twice with 300 µL of Wash Buffer per well.
-
Add 100 µL of the diluted anti-BrdU primary antibody to each well.
-
Incubate at room temperature for 1 hour with gentle shaking.[1]
-
-
Secondary Antibody Incubation:
-
Remove the primary antibody solution.
-
Wash the wells three times with 300 µL of Wash Buffer per well.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate at room temperature for 1 hour.[1]
-
-
Substrate Addition and Signal Detection:
-
Remove the secondary antibody solution.
-
Wash the wells three times with 300 µL of Wash Buffer per well.
-
Add 100 µL of TMB substrate to each well.
-
Incubate at room temperature for 5-30 minutes, monitoring for color development.[1][10] The incubation time should be optimized to avoid over-development.
-
-
Stopping the Reaction and Measuring Absorbance:
Data Analysis and Interpretation
The absorbance values are directly proportional to the amount of BrdU incorporated into the DNA, and thus to the degree of cell proliferation. To determine the effect of AZD9496, the absorbance of the treated wells should be compared to the absorbance of the vehicle-treated control wells. The results can be expressed as a percentage of the control proliferation. An IC50 value, the concentration of AZD9496 that inhibits cell proliferation by 50%, can be calculated by plotting the percentage of proliferation against the log of the AZD9496 concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Incomplete washing | Increase the number and vigor of wash steps. |
| Antibody concentration too high | Optimize the concentration of primary and secondary antibodies. | |
| Low Signal | Insufficient cell number | Increase the initial cell seeding density. |
| Sub-optimal BrdU labeling time | Optimize the BrdU incubation time based on the cell cycle length. | |
| Inefficient DNA denaturation | Ensure the Fixing/Denaturing solution is fresh and the incubation time is adequate. | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects | Avoid using the outer wells of the plate or fill them with sterile medium. |
References
- 1. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cohesionbio.com [cohesionbio.com]
- 11. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of AZD9496 for Oral Gavage in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: AZD9496 is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) and antagonist of the estrogen receptor alpha (ERα).[1][2][3][4] It has been developed to overcome the limitations of other endocrine therapies in the treatment of ER-positive breast cancer, including those with ESR1 mutations.[2][5] Proper formulation is critical for ensuring accurate and consistent dosing in preclinical in vivo studies, such as those involving oral gavage in mice. This document provides detailed protocols for the preparation of AZD9496 for such applications.
Physicochemical Properties of AZD9496
Understanding the solubility of AZD9496 is the first step in selecting an appropriate vehicle for oral administration. AZD9496 is a hydrophobic compound, rendering it insoluble in water.[1][5]
| Property | Data | Reference |
| Molecular Formula | C₂₅H₂₅F₃N₂O₂ | [1] |
| Molecular Weight | 442.47 g/mol | [1] |
| Appearance | Solid, light yellow to brown powder | [6] |
| Solubility | ||
| Water | < 0.1 mg/mL (Insoluble) | [1] |
| DMSO | ≥ 88 mg/mL | [5] |
| Ethanol | 88 mg/mL | [5] |
Vehicle Selection for Oral Gavage
The choice of vehicle is critical for the safety of the animal and the bioavailability of the compound.[7] Since AZD9496 is insoluble in water, a suspension or a solution using solubilizing agents is required.[8][9] Commonly used vehicles for hydrophobic compounds in mice include combinations of DMSO, polyethylene glycol (PEG), Tween-80, carboxymethyl cellulose (CMC), and cyclodextrins.[1][8]
Two common formulation strategies for AZD9496 are:
-
A clear solution: This ensures dose uniformity but requires a multi-component vehicle system.
-
A homogeneous suspension: This is often simpler to prepare but requires rigorous homogenization to ensure consistent dosing.
Experimental Protocols for Formulation
Below are two detailed protocols for preparing AZD9496 for oral gavage in mice. The final concentration should be calculated based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
3.1. Dosing and Concentration Calculation
Preclinical studies have utilized a range of doses for AZD9496 in mice.[10] The required concentration of the dosing solution/suspension depends on the target dose and the volume to be administered.
| Parameter | Example Value | Description |
| Mouse Body Weight | 20 g (0.02 kg) | The average weight of the mice to be dosed. |
| Target Dose | 5 mg/kg | A dose shown to be effective in xenograft models.[1][10] |
| Dosing Volume | 10 mL/kg | A standard maximum oral gavage volume for mice. |
| Calculated Dose/Mouse | 0.1 mg | (5 mg/kg) * (0.02 kg) |
| Calculated Volume/Mouse | 0.2 mL (200 µL) | (10 mL/kg) * (0.02 kg) |
| Required Concentration | 0.5 mg/mL | (0.1 mg) / (0.2 mL) |
3.2. Protocol 1: Preparation of a Clear Solution (≥2.5 mg/mL)
This protocol yields a clear solution, which is ideal for ensuring dose accuracy.[1][6]
Materials:
-
AZD9496 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh AZD9496: Accurately weigh the required amount of AZD9496 powder and place it in a sterile conical tube.
-
Prepare the Vehicle Mixture: In a separate tube, prepare the vehicle by combining the solvents in the following ratio to make the final volume:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolve AZD9496: Add the vehicle mixture to the AZD9496 powder.
-
Homogenize: Vortex vigorously. If needed, use a sonicator or gentle warming (water bath) to aid complete dissolution until a clear solution is obtained.[6]
-
Final Check: Visually inspect the solution to ensure there is no precipitate before administration.
3.3. Protocol 2: Preparation of a Homogeneous Suspension (≥5 mg/mL)
This protocol uses Carboxymethyl cellulose sodium (CMC-Na), a common suspending agent.[5]
Materials:
-
AZD9496 powder
-
Carboxymethyl cellulose sodium (low viscosity)
-
Sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Prepare Vehicle: Prepare a 0.5% (w/v) CMC-Na solution. For example, to make 10 mL, slowly add 50 mg of CMC-Na to 10 mL of sterile water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Weigh AZD9496: Accurately weigh the required amount of AZD9496 powder.
-
Create Paste (Optional but Recommended): Add a small amount of the 0.5% CMC-Na vehicle to the AZD9496 powder and triturate (grind) with a pestle to form a smooth paste. This helps in achieving a finer particle size and more stable suspension.
-
Suspend the Compound: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
Homogenize: Use a sonicator or homogenizer to ensure a uniform and fine suspension. The suspension should appear homogeneous.[5]
-
Maintain Suspension: Stir the suspension continuously using a magnetic stirrer during the dosing procedure to prevent settling and ensure each animal receives the correct dose.
Visualized Workflows and Pathways
4.1. Experimental Workflow: AZD9496 Formulation
Caption: Workflow for preparing AZD9496 formulations for oral gavage.
4.2. Simplified Signaling Pathway of AZD9496
Caption: Mechanism of action of AZD9496 as a selective ERα degrader.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD9496: Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended long-term storage conditions for the selective estrogen receptor degrader (SERD), AZD9496. The included protocols and data are intended to guide researchers in maintaining the integrity and activity of this compound for experimental use.
Introduction to AZD9496
AZD9496 is a potent and orally bioavailable nonsteroidal antagonist and degrader of the estrogen receptor alpha (ERα).[1] It is a valuable tool in cancer research, particularly in the study of ER-positive breast cancers.[2][3][4] By binding to ERα, AZD9496 induces its degradation, thereby inhibiting ER-mediated signaling pathways that drive tumor growth.[5] Understanding the stability of AZD9496 is critical for ensuring the accuracy and reproducibility of experimental results.
Long-Term Storage Recommendations
Proper storage is essential to prevent the degradation of AZD9496 and to ensure its long-term efficacy in experimental settings. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Up to 3 years | Protect from light. Store under an inert atmosphere (e.g., nitrogen). |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Stability Profile of AZD9496
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following data, presented for illustrative purposes, summarizes the expected stability of AZD9496 under various stress conditions.
Disclaimer: The quantitative data presented in the following tables are illustrative and based on typical stability profiles for small molecule drugs of a similar class. This data is intended to provide a general understanding of potential degradation and should not be considered as experimentally verified results for AZD9496.
Hydrolytic Stability
| pH | Temperature (°C) | Time (hours) | Degradation (%) |
| 1.2 (0.1 N HCl) | 60 | 24 | < 5% |
| 4.5 (Acetate Buffer) | 60 | 24 | < 2% |
| 7.0 (Phosphate Buffer) | 60 | 24 | < 2% |
| 9.0 (Borate Buffer) | 60 | 24 | < 10% |
Oxidative Stability
| Oxidizing Agent | Concentration | Temperature (°C) | Time (hours) | Degradation (%) |
| Hydrogen Peroxide | 3% | 25 | 24 | < 15% |
Photostability
| Light Source | Intensity | Time (hours) | Degradation (%) |
| UV Light | 200 Wh/m² | 24 | < 10% |
| Visible Light | 1.2 million lux hours | 24 | < 5% |
Thermal Stability (Solid State)
| Temperature (°C) | Time (weeks) | Degradation (%) |
| 40 | 4 | < 2% |
| 60 | 4 | < 5% |
Signaling Pathway of AZD9496
AZD9496 functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor alpha (ERα), inducing a conformational change that marks the receptor for proteasomal degradation. This action blocks the downstream signaling cascade that promotes the proliferation of ER-positive cancer cells.
Experimental Protocols
The following are generalized protocols for preparing AZD9496 solutions and conducting a forced degradation study.
Protocol for Preparation of AZD9496 Stock Solution
-
Materials:
-
AZD9496 solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the AZD9496 vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of AZD9496 powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the AZD9496 is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
-
Protocol for Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of AZD9496 under various stress conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, is required for analysis.
-
Materials and Reagents:
-
AZD9496 stock solution
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers (e.g., phosphate, acetate)
-
Calibrated pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
-
-
Experimental Workflow Diagram:
-
Procedure:
-
Acid Hydrolysis:
-
Add AZD9496 stock solution to 0.1 N HCl.
-
Incubate at 60°C for a specified time (e.g., 24 hours).
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Add AZD9496 stock solution to 0.1 N NaOH.
-
Incubate at 60°C for a specified time.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Add AZD9496 stock solution to 3% H₂O₂.
-
Incubate at room temperature for a specified time.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solid):
-
Place solid AZD9496 in a temperature-controlled oven at 60°C for a specified duration (e.g., 4 weeks).
-
At each time point, dissolve a sample in DMSO and dilute with mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of AZD9496 to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample by HPLC. A dark control should be run in parallel.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Calculate the percentage of AZD9496 remaining and the percentage of each degradation product formed.
-
-
Conclusion
AZD9496 is a stable compound when stored under the recommended conditions. Adherence to the storage and handling protocols outlined in these application notes is crucial for maintaining the compound's integrity and ensuring the validity of research findings. The provided stability data and protocols offer a framework for researchers to confidently work with AZD9496 in their studies of ER-positive cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azd-9496 | C25H25F3N2O2 | CID 86287635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro ERα Binding Assay with AZD9496
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496 is an oral, non-steroidal, potent and selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of ER-positive breast cancer.[1][2] It functions by binding to the estrogen receptor alpha (ERα), inducing a conformational change that leads to the degradation of the receptor. This action prevents ER-mediated signaling, thereby inhibiting the growth and survival of cancer cells that are dependent on this pathway. The in vitro ERα binding assay is a critical tool for characterizing the affinity and potency of compounds like AZD9496, providing essential data for drug development and mechanistic studies.
Data Presentation: Quantitative Analysis of AZD9496 Binding to ERα
The binding affinity and functional potency of AZD9496 for ERα have been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key parameters to describe the compound's activity.
| Parameter | Value (nM) | Assay Type | Reference |
| ERα Binding IC50 | 0.82 | Competitive Radioligand Binding Assay | [3][4] |
| ERα Downregulation IC50 | 0.14 | Cellular Assay | [3][4][5] |
| ERα Antagonism IC50 | 0.28 | Cellular Reporter Assay | [3][4] |
| MCF-7 Cell Growth Inhibition EC50 | 0.04 | Cell Proliferation Assay | [4] |
Signaling Pathway and Mechanism of Action
AZD9496 exerts its effects by directly targeting the ERα signaling pathway. In ER-positive breast cancer cells, estradiol binds to ERα, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival. AZD9496 competes with estradiol for binding to ERα. Upon binding, AZD9496 induces a conformational change in the receptor, marking it for proteasomal degradation. This reduction in ERα levels effectively shuts down downstream signaling.
Experimental Protocols
In Vitro ERα Competitive Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the IC50 value of AZD9496 for ERα. The assay measures the ability of AZD9496 to displace a radiolabeled estrogen, typically [³H]-17β-estradiol, from the ERα protein.
Materials:
-
Recombinant Human ERα: Full-length, purified protein.
-
Radioligand: [³H]-17β-estradiol (specific activity ~40-60 Ci/mmol).
-
AZD9496: Stock solution in DMSO.
-
Unlabeled 17β-estradiol: For determining non-specific binding.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, DTT, and sodium molybdate.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of AZD9496 in assay buffer. The final concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
-
Prepare a working solution of [³H]-17β-estradiol in assay buffer at a final concentration equal to its Kd (dissociation constant) for ERα (typically ~0.1-1 nM).
-
Prepare a high concentration solution of unlabeled 17β-estradiol (e.g., 10 µM) for determining non-specific binding.
-
Dilute the recombinant human ERα protein to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]-17β-estradiol, and ERα protein.
-
Non-specific Binding: Unlabeled 17β-estradiol, [³H]-17β-estradiol, and ERα protein.
-
Competitive Binding: Serial dilutions of AZD9496, [³H]-17β-estradiol, and ERα protein.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Transfer the contents of each well to a 96-well filter plate.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of AZD9496.
-
Plot the percentage of specific binding against the logarithm of the AZD9496 concentration.
-
Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.
-
Conclusion
The in vitro ERα binding assay is a fundamental technique for the characterization of SERDs like AZD9496. The provided data and protocols offer a comprehensive guide for researchers to assess the binding affinity and functional activity of this and other compounds targeting the estrogen receptor. Accurate determination of these parameters is crucial for advancing the development of novel endocrine therapies for breast cancer.
References
- 1. A spin-column procedure for estrogen receptor equilibrium and competition binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis Following AZD9496 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that potently antagonizes and downregulates the estrogen receptor alpha (ERα).[1][2][3] It is designed to treat ER-positive (ER+) breast cancer, including tumors that have developed resistance to other endocrine therapies and those harboring ESR1 mutations.[1][2] By binding to ERα, AZD9496 induces a conformational change that leads to the protein's ubiquitination and subsequent degradation via the 26S proteasome pathway.[1] This action ablates ERα-mediated signaling, resulting in the inhibition of ER target gene expression and, consequently, the suppression of tumor growth.[4][5] These application notes provide a comprehensive guide for analyzing the transcriptomic and proteomic consequences of AZD9496 treatment in preclinical breast cancer models.
Mechanism of Action: AZD9496-Induced ERα Degradation
AZD9496 functions as a pure antagonist of ERα. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects, AZD9496 directly targets the ERα protein for destruction.[1] This leads to a profound and sustained inhibition of the ER signaling pathway. The degradation of ERα prevents its translocation to the nucleus, its binding to estrogen response elements (EREs) on DNA, and the subsequent recruitment of co-activators necessary for the transcription of estrogen-responsive genes.[4][5]
Application Note 1: Global Gene Expression Profiling by RNA-Sequencing
Objective: To perform a comprehensive, unbiased analysis of the transcriptome to identify all genes and pathways modulated by AZD9496 treatment in ER+ breast cancer cells.
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture ER+ breast cancer cell lines (e.g., MCF-7, T47D) in appropriate media. For studies involving estrogen-dependent effects, cells should be steroid-deprived for 48-72 hours prior to treatment.
-
Treat cells with a predetermined concentration of AZD9496 (e.g., 100 nM) or vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 24, 48 hours).[1] Include at least three biological replicates per condition.[6]
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, according to the manufacturer's instructions.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.[7]
-
Assess RNA quality and quantity. Ensure RNA Integrity Number (RIN) is >7.0 using an Agilent Bioanalyzer or similar instrument.[8][9]
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from 1 µg of total RNA using a poly(A) selection method (e.g., NEBNext Poly(A) mRNA Magnetic Isolation Module).[8]
-
Construct libraries using a strand-specific RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit).
-
Sequence the libraries on an Illumina platform (e.g., NextSeq 500, NovaSeq 6000) to a recommended depth of 20-30 million reads per sample for differential gene expression analysis.[6][10]
-
-
Data Analysis:
-
Perform quality control on raw sequencing reads using tools like FastQC.
-
Align reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.[9]
-
Quantify gene expression levels to generate a raw counts table.
-
Perform differential expression analysis using packages such as DESeq2 or edgeR to identify genes that are significantly up- or down-regulated following AZD9496 treatment.[9]
-
Data Presentation
Treatment with AZD9496 is expected to significantly alter the expression of known estrogen-responsive genes.
Table 1: Expected Differentially Expressed Genes in MCF-7 Cells after AZD9496 Treatment
| Gene Symbol | Gene Name | Function | Expected Regulation | Reference |
|---|---|---|---|---|
| PGR | Progesterone Receptor | ER target, transcription factor | Down | [1][4] |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | ER target, co-activator | Down | [4] |
| TFF1 | Trefoil Factor 1 | ER target, cell proliferation | Down | [4] |
| MYC | MYC Proto-Oncogene | ER target, cell cycle progression | Down | [4] |
| BCL2 | BCL2 Apoptosis Regulator | ER target, anti-apoptotic | Down | [5] |
| ERBB2 | Erb-B2 Receptor Tyrosine Kinase 2 | Growth factor signaling | Up | [4] |
| TFF3 | Trefoil Factor 3 | Negatively regulated by ER | Up |[4] |
Workflow Diagram
Application Note 2: Validation of Gene Expression by qRT-PCR
Objective: To validate the differential expression of key ERα target genes identified by RNA-seq using quantitative real-time PCR (qRT-PCR).
Experimental Protocol
-
RNA Samples:
-
Use the same total RNA samples prepared for the RNA-seq experiment to ensure consistency.
-
-
cDNA Synthesis:
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing: cDNA template (diluted 1:10), forward and reverse primers for the target gene and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green-based qPCR master mix.[7][13]
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).[7][13]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[7]
-
Perform all reactions in triplicate.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target gene to a stable reference gene whose expression is unaffected by AZD9496 treatment.
-
Compare the normalized expression levels in AZD9496-treated samples to the vehicle-treated controls.
-
Data Presentation
Table 2: Example qRT-PCR Validation of Downregulated ER Target Genes
| Target Gene | Treatment | Average Ct (Target) | Average Ct (Reference) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
|---|---|---|---|---|---|---|
| PGR | Vehicle | 24.5 | 19.0 | 5.5 | 0.0 | 1.00 |
| AZD9496 | 28.0 | 19.1 | 8.9 | 3.4 | 0.09 | |
| GREB1 | Vehicle | 22.1 | 19.0 | 3.1 | 0.0 | 1.00 |
| AZD9496 | 26.8 | 19.1 | 7.7 | 4.6 | 0.04 | |
| TFF1 | Vehicle | 21.3 | 19.0 | 2.3 | 0.0 | 1.00 |
| | AZD9496 | 25.5 | 19.1 | 6.4 | 4.1 | 0.06 |
Application Note 3: Analysis of Protein Expression by Western Blotting
Objective: To confirm that AZD9496-induced changes in gene expression result in corresponding changes at the protein level, specifically demonstrating the degradation of ERα and the downregulation of its target proteins.
Experimental Protocol
-
Protein Lysate Preparation:
-
Culture and treat cells as described in Application Note 1.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize samples to equal protein concentrations with lysis buffer and Laemmli sample buffer. Denature by boiling at 95°C for 5 minutes.[15][16]
-
Load 20-40 µg of protein per well onto an SDS-PAGE gel and separate by electrophoresis.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα, anti-Progesterone Receptor) overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
-
Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Data Presentation
Table 3: Expected Changes in Protein Levels Following AZD9496 Treatment
| Target Protein | Function | Expected Change in Expression |
|---|---|---|
| ERα | Drug Target | Significant Decrease / Degradation |
| Progesterone Receptor (PR) | ERα Target Protein | Significant Decrease |
| β-Actin (Loading Control) | Housekeeping Protein | No Change |
Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. alitheagenomics.com [alitheagenomics.com]
- 7. Frontiers | Selection and Validation of Appropriate Reference Genes for Quantitative Real-Time PCR Analysis of Gene Expression in Lycoris aurea [frontiersin.org]
- 8. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 11. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic Principles of RT-qPCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Selection and Validation of Reference Genes for qRT-PCR Analysis of Gene Expression in Tropaeolum majus (Nasturtium) [mdpi.com]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing AZD9496 Concentration for ERα Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD9496 for estrogen receptor alpha (ERα) degradation experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during your in vitro experiments with AZD9496.
Q1: What is the recommended starting concentration for AZD9496 in cell culture experiments?
A1: For initial experiments in ER-positive breast cancer cell lines such as MCF-7, a starting concentration of 100 nM is recommended for assessing ERα degradation.[1] This concentration has been shown to be effective in ERα turnover and degradation studies. However, the optimal concentration can vary depending on the cell line and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific model.
Q2: I am observing inconsistent ERα degradation with AZD9496 in my Western blots. What are the potential causes?
A2: Inconsistent ERα degradation can result from several factors:
-
Cell Culture Conditions:
-
Cell Confluency: High cell confluency can limit the availability of the compound to each cell, leading to reduced efficacy. Ensure consistent and optimal cell density at the time of treatment.
-
Serum Variability: Different batches of fetal bovine serum (FBS) can contain varying levels of endogenous hormones that may interfere with AZD9496 activity. For hormone-sensitive experiments, the use of charcoal-stripped serum is recommended.[1]
-
-
Experimental Protocol:
-
Drug Preparation and Storage: AZD9496 is soluble in DMSO.[2] Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation. Store stock solutions at -20°C or -80°C for long-term stability.[3]
-
Treatment Duration: Insufficient treatment time will result in incomplete ERα degradation. A time-course experiment (e.g., 6, 12, 24, 48 hours) is advised to determine the optimal treatment duration for your cell line.
-
-
Protein Analysis:
-
Inefficient Protein Extraction: Ensure complete cell lysis to release nuclear proteins, including ERα. Use a lysis buffer containing protease and phosphatase inhibitors.
-
Low Proteasome Activity: As a Selective Estrogen Receptor Degrader (SERD), AZD9496 utilizes the ubiquitin-proteasome pathway to degrade ERα.[1][4] If the proteasomal activity in your cells is compromised, degradation will be less efficient.
-
Q3: My cells are showing signs of toxicity at concentrations where I expect to see ERα degradation. What should I do?
A3: While AZD9496 is a selective inhibitor, off-target effects and cellular stress can occur at high concentrations.
-
Perform a Cell Viability Assay: Conduct a dose-response experiment using a cell viability assay (e.g., CCK-8, MTT) to determine the cytotoxic concentration range of AZD9496 for your specific cell line.[5] This will help you select a concentration that effectively degrades ERα without inducing significant cell death.
-
Optimize Treatment Time: Shortening the treatment duration may be sufficient to observe ERα degradation while minimizing toxicity.
Q4: Can I use AZD9496 in combination with other inhibitors?
A4: Yes, studies have shown that combining AZD9496 with inhibitors of the PI3K pathway or CDK4/6 can lead to enhanced tumor growth inhibition.[1][6] When designing combination experiments, it is crucial to assess potential synergistic or additive effects on cell viability and the signaling pathways of interest.
Quantitative Data Summary
The following tables summarize the in vitro potency of AZD9496 from various assays.
Table 1: In Vitro IC50/EC50 Values for AZD9496
| Assay Type | Cell Line | IC50/EC50 (nM) | Reference |
| ERα Binding | - | 0.82 | [2][7] |
| ERα Downregulation | MCF-7 | 0.14 | [2][7] |
| ERα Antagonism | MCF-7 | 0.28 | [2][7] |
| Cell Growth Inhibition | MCF-7 | 0.04 | [7] |
Table 2: Selectivity of AZD9496 for Nuclear Hormone Receptors
| Receptor | IC50 (µM) | Reference |
| Androgen Receptor (AR) | 30 | [7] |
| Glucocorticoid Receptor (GR) | 9.2 | [7] |
| Progesterone Receptor (PR) | 0.54 | [7] |
Detailed Experimental Protocols
Protocol 1: Western Blotting for ERα Degradation
This protocol provides a detailed methodology for assessing AZD9496-mediated ERα degradation in breast cancer cell lines.
1. Cell Seeding and Treatment:
- Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- Allow cells to adhere overnight.
- The following day, treat the cells with a range of AZD9496 concentrations (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO).
- Incubate for the desired treatment duration (e.g., 24 hours).
2. Protein Extraction:
- Wash cells twice with ice-cold PBS.
- Lyse cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
- Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
- Run the gel until adequate separation of proteins is achieved.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay
This protocol outlines the steps for determining the effect of AZD9496 on cell proliferation.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.[5]
2. Treatment:
- Allow cells to adhere overnight.
- Treat cells with a serial dilution of AZD9496 (e.g., 0.01 nM to 10 µM) and a vehicle control.
- Incubate for the desired duration (e.g., 24, 48, 72, or 96 hours).[5]
3. Cell Viability Measurement (using CCK-8):
- Add 10 µL of CCK-8 solution to each well.[5]
- Incubate the plate at 37°C for 1-4 hours.[5]
- Measure the absorbance at 450 nm using a microplate reader.[5]
4. Data Analysis:
- Calculate cell viability as a percentage relative to the vehicle-treated control.
- Plot the dose-response curve and determine the EC50 value.
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting AZD9496 insolubility in cell culture media
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the insolubility of AZD9496 in cell culture media.
Compound Profile: AZD9496
AZD9496 is an orally bioavailable, nonsteroidal, selective estrogen receptor degrader (SERD) and antagonist.[1][2] It is a potent inhibitor of ERα signaling, designed for the treatment of ER-positive breast cancer.[3] Its mechanism involves binding to the estrogen receptor (ER), inducing a conformational change that leads to the receptor's degradation, thereby preventing ER-mediated signaling.[1] Like many potent small molecules, AZD9496 is highly lipophilic, which contributes to its poor aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₅F₃N₂O₂ | [4] |
| Molecular Weight | 442.47 g/mol | [4][5] |
| Appearance | Solid powder (Light yellow to brown) | [2][6] |
| Mechanism of Action | Selective Estrogen Receptor Degrader (SERD) | [1] |
| Target | Estrogen Receptor α (ERα) | [4][5] |
Quantitative Activity Data
| Assay | IC₅₀ / EC₅₀ | Cell Line / Target | Source |
| ERα Binding | 0.82 nM | ERα | [4][5] |
| ERα Downregulation | 0.14 nM | ERα | [4][5] |
| ERα Antagonism | 0.28 nM | ERα | [4][5] |
| Cell Growth (EC₅₀) | 0.04 nM | MCF-7 | [4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My AZD9496 powder won't dissolve directly in my cell culture medium. Why is this happening?
Answer: AZD9496 is a hydrophobic molecule and is practically insoluble in aqueous solutions like water, PBS, or cell culture media.[4][6] Direct addition of the powder to your media will result in poor dissolution and inaccurate concentrations. A high-concentration stock solution must first be prepared in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of AZD9496?
Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of AZD9496. It has a high solubilizing capacity for this compound.[4][5]
Solubility Data:
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ≥ 88 mg/mL (≥ 198.88 mM) | Use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce solubility.[5] |
| Ethanol | 88 mg/mL | Can be used as an alternative or co-solvent. |
| Water | Insoluble | Avoid using aqueous buffers to make stock solutions.[4] |
Q3: I prepared a DMSO stock solution, but when I dilute it into my cell culture media, a precipitate forms immediately. What's going wrong?
Answer: This is a common issue known as "precipitation upon dilution" and occurs because the highly concentrated drug in the DMSO droplet is rapidly exposed to an aqueous environment where it is not soluble. Several factors can cause this:
-
Incorrect Dilution Technique: Adding the aqueous medium to the small volume of DMSO stock can cause localized high concentrations of the compound to crash out of solution.
-
High Final DMSO Concentration: While DMSO is a good solvent, it can be toxic to cells at higher concentrations (typically >0.5%). However, keeping the final concentration too low without proper mixing can fail to keep the compound in solution.[7]
-
Interaction with Media Components: Proteins and salts in the media, especially in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.[8]
-
Temperature Shock: Diluting a room temperature stock solution into cold media can decrease the compound's solubility.
Please refer to the troubleshooting workflow diagram and the detailed protocols below for the correct procedure.
Q4: What are the best practices to avoid precipitation when diluting my AZD9496 stock solution into cell culture media?
Answer: To ensure your compound remains in solution, follow these critical steps, which are also outlined in the experimental workflow diagram below.
-
Use Intermediate Dilutions: Do not perform a single large dilution. Prepare intermediate dilutions of your stock in pure DMSO first to lower the concentration.[7]
-
Correct Order of Addition: Always add the small volume of the compound's DMSO stock to the larger volume of cell culture medium, never the other way around.[7]
-
Rapid & Thorough Mixing: Immediately after adding the DMSO stock to the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion. This prevents the formation of localized, high-concentration pockets that can precipitate.[7][9]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[8]
-
Consider Serum-Free Dilution: Try diluting the compound in a serum-free medium first, mixing well, and then adding the required amount of serum.[8]
Q5: How should I store AZD9496 powder and its DMSO stock solution?
Answer: Proper storage is critical to maintain the compound's integrity.
| Form | Storage Temperature | Duration | Notes | Source |
| Solid Powder | -20°C | 3 years | Store protected from light. | [5] |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a specific amount of AZD9496 powder (e.g., 2.21 mg) using an analytical balance in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of DMSO needed for a 10 mM solution.
-
Volume (µL) = (Mass (mg) / 442.47 ( g/mol )) * 100,000
-
For 2.21 mg, this is (2.21 / 442.47) * 100,000 = 500 µL.
-
-
Dissolve: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Mix: Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. If needed, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming to 37°C can be applied to aid dissolution.[7]
-
Store: Aliquot the stock solution into smaller volumes in sterile tubes and store at -80°C.
Protocol 2: Preparation of a 100 nM Working Solution in Cell Culture Media
This protocol is for preparing 10 mL of media with a final concentration of 100 nM AZD9496 and a final DMSO concentration of 0.1%.
-
Prepare Intermediate Stock: Prepare a 100 µM intermediate stock solution by diluting your 10 mM main stock 1:100 in pure DMSO (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).
-
Pre-warm Media: Place slightly more than 10 mL of your complete cell culture medium in a sterile tube and warm to 37°C in a water bath or incubator.
-
Add Compound to Media: Add 10 µL of the 100 µM intermediate DMSO stock to 10 mL of the pre-warmed medium. Crucially, add the DMSO dropwise to the center of the media vortexing or while actively pipetting.
-
Mix Immediately: As soon as the DMSO stock is added, cap the tube and vortex vigorously for at least 30 seconds to ensure rapid and complete dispersion.
-
Apply to Cells: Use the freshly prepared medium for your experiment immediately. Do not store media containing the final working concentration of the compound for extended periods. For long-term experiments, consider replenishing the medium with a freshly prepared solution every 24-48 hours.[8]
AZD9496 Mechanism of Action: Signaling Pathway
AZD9496 is a Selective Estrogen Receptor Degrader (SERD). In ER+ breast cancer cells, the hormone estrogen (E2) binds to the Estrogen Receptor alpha (ERα), causing it to dimerize and translocate to the nucleus. There, it binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation and survival.[3][10]
AZD9496 competes with estrogen to bind to ERα. Upon binding, AZD9496 induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome.[1][11] This depletion of ERα protein prevents the transcription of target genes, thereby inhibiting tumor growth.[3][11]
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: AZD9496 Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of AZD9496 in preclinical models, with a focus on potential off-target effects. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD9496?
AZD9496 is a potent and selective estrogen receptor alpha (ERα) antagonist and downregulator, also known as a selective estrogen receptor degrader (SERD).[1][2] Its primary on-target effect is to bind to ERα, leading to the degradation of the receptor. This action blocks estrogen-mediated signaling pathways that drive the growth of ER-positive cancer cells.[3][4]
Q2: Is there any evidence of off-target activity for AZD9496 in preclinical models?
Publicly available preclinical studies have focused primarily on the on-target efficacy and selectivity of AZD9496. While comprehensive off-target screening results against a broad panel of kinases or receptors are not detailed in the available literature, some tissue-specific effects have been observed.
Notably, in a preclinical rat model, AZD9496 demonstrated a statistically significant increase in uterine weight compared to fulvestrant, suggesting a partial agonist effect in this specific tissue.[1][5] However, this effect was significantly less pronounced than that observed with tamoxifen.[1][5]
Q3: My non-ER-positive cell lines are showing a response to AZD9496. Is this an expected off-target effect?
Based on available data, this would be an unexpected result. AZD9496 has been shown to be highly selective for ER-positive cells, with no significant growth inhibition observed in ER-negative cell lines at concentrations up to 10 µM.[1] If you are observing effects in ER-negative lines, it is recommended to verify the ER status of your cell line and ensure there is no experimental crossover or contamination.
Q4: I am observing unexpected toxicity or reduced tumor growth inhibition in my mouse model. What could be the cause?
Several factors could contribute to unexpected outcomes in vivo:
-
Metabolism: A mouse-specific metabolite of AZD9496 has been identified. This metabolite exhibits approximately 5-fold lower ERα antagonism and 7-fold lower ERα downregulation activity compared to the parent compound.[1] Variations in metabolism between mouse strains could potentially influence efficacy.
-
Vehicle and Formulation: Ensure the vehicle used for administration is appropriate and consistent. The solubility and stability of AZD9496 in the chosen vehicle should be confirmed.
-
Animal Health: Underlying health issues in the animal models can impact treatment tolerance and tumor growth.
In published xenograft studies using MCF-7 cells, AZD9496 was well-tolerated with no reported toxicity or weight loss at doses up to 50 mg/kg.[1]
Troubleshooting Guides
Issue: Unexpected Agonist-like Effects in Uterine Tissue Models
-
Symptom: Increased uterine weight or proliferation markers in preclinical models (e.g., rats).
-
Possible Cause: As a SERD, AZD9496 can induce a conformational change in the ERα protein. In the context of the rat uterus, this may lead to a partial agonist response. This is a known effect for some ER modulators.[1][5]
-
Troubleshooting Steps:
-
Include Proper Controls: Always include a vehicle control, a full antagonist control (e.g., fulvestrant), and a partial agonist control (e.g., tamoxifen) in your experiment to contextualize the effects of AZD9496.
-
Dose-Response Analysis: Perform a dose-response study to characterize the extent of the agonist effect at different concentrations.
-
Biomarker Analysis: Analyze downstream markers of estrogen signaling in the uterine tissue, such as progesterone receptor (PR) expression, to further understand the observed phenotype.
-
Issue: Variability in In Vivo Efficacy
-
Symptom: Inconsistent tumor growth inhibition in xenograft models.
-
Possible Cause: Variability in drug exposure due to factors like metabolism, formulation, or administration route.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to measure the plasma concentration of AZD9496 and its main metabolites in a satellite group of animals to ensure adequate drug exposure.
-
Pharmacodynamic Assessment: Measure on-target engagement in tumor tissue by assessing the downregulation of ERα and PR protein levels via methods like Western blot or immunohistochemistry. A significant reduction in these markers is indicative of target engagement.[1]
-
Standardize Procedures: Ensure consistency in tumor implantation, animal age and strain, and the preparation and administration of the dosing formulation.
-
Quantitative Data Summary
Table 1: In Vitro Potency of AZD9496
| Assay | IC50 (nM) | Cell Line/System |
| ERα Binding | 0.82 | Biochemical Assay |
| ERα Downregulation | 0.14 | MCF-7 Cells |
| ERα Antagonism | 0.28 | MCF-7 Cells |
Data sourced from MedChemExpress.[6]
Table 2: In Vivo Tumor Growth Inhibition of AZD9496 in MCF-7 Xenografts
| Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| 0.5 | ~75% |
| 5 | >90% |
| 10 | >90% |
| 50 | 96% |
Data represents significant dose-dependent tumor growth inhibition.[1][2]
Experimental Protocols
Key Experiment: MCF-7 Xenograft Model for Efficacy Assessment
-
Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Animal Model: Severe combined immunodeficient (SCID) or other immunocompromised mice are used.
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously into the flank of the mice. Estrogen pellets are often co-implanted to support initial tumor growth.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Dosing: AZD9496 is formulated in a suitable vehicle (e.g., PEG/Captisol) and administered orally once daily at the desired doses. The vehicle is administered to the control group.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for pharmacodynamic analysis (e.g., Western blot for ERα and PR).[1]
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming AZD9496 Resistance in Breast Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating AZD9496 in breast cancer cell models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges in overcoming resistance to this selective estrogen receptor degrader (SERD).
Frequently Asked Questions (FAQs)
Q1: My ER-positive breast cancer cell line is showing reduced sensitivity to AZD9496. What are the likely resistance mechanisms?
A1: Resistance to AZD9496, like other endocrine therapies, can be multifactorial. The most common mechanisms include:
-
Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for the loss of estrogen receptor (ER) signaling by activating alternative growth factor pathways. The most frequently implicated are the PI3K/AKT/mTOR and MAPK/ERK pathways.
-
ESR1 Gene Mutations: While AZD9496 is effective against some ESR1 mutations, novel mutations in the ligand-binding domain can emerge, potentially altering drug binding and efficacy.
-
Cell Cycle Dysregulation: Alterations in cell cycle machinery, such as the overexpression of cyclins or cyclin-dependent kinases (CDKs), can allow cells to bypass the G1 arrest induced by ER degradation.
-
ERα Downregulation or Loss: In some instances, resistant cells may evolve to have significantly reduced or absent ERα expression, thereby losing the target of AZD9496.
Q2: I am not observing the expected tumor regression in my xenograft model when treating with AZD9496 monotherapy. What should I consider?
A2: While AZD9496 has shown significant tumor growth inhibition as a single agent, complete tumor regression is not always achieved, especially in established or aggressive tumor models.[1] Consider the following:
-
Tumor Heterogeneity: The xenograft may be composed of a mixed population of cells, some of which are inherently less sensitive to ER-targeted therapy.
-
Activation of Escape Pathways: As in cell lines, the tumor may be relying on alternative signaling pathways for survival and growth.
-
Pharmacokinetics and Dosing: Ensure that the dosing regimen is appropriate for the animal model and achieves sufficient drug exposure in the tumor tissue.
Q3: I am planning a combination study with AZD9496. Which pathways are the most promising to target?
A3: Preclinical studies have demonstrated that combining AZD9496 with inhibitors of key survival pathways can lead to enhanced anti-tumor activity and even tumor regression.[1] The most promising combination strategies involve targeting:
-
PI3K/AKT/mTOR Pathway: This pathway is a central hub for cell growth, proliferation, and survival, and its activation is a common mechanism of endocrine resistance.
-
CDK4/6 Pathway: The CDK4/6-Rb axis is a critical regulator of the G1-S phase transition in the cell cycle and is downstream of ER signaling.
Q4: I am seeing unexpected toxicity or off-target effects in my combination experiments. What could be the cause?
A4: Combination therapies can sometimes lead to synergistic toxicity. It is crucial to:
-
Optimize Dosing: Perform dose-response studies for each agent individually and in combination to identify a therapeutic window that maximizes efficacy while minimizing toxicity.
-
Staggered Dosing Schedules: Consider alternative dosing schedules, such as intermittent dosing of one or both agents, which may mitigate toxicity while maintaining anti-tumor activity.
-
Monitor Animal Health: Closely monitor animal weight, behavior, and overall health throughout the experiment.
Troubleshooting Guides
Problem: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Drug Concentration and Incubation Time | Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line. |
| Reagent Quality and Preparation | Ensure all reagents are fresh and prepared according to the manufacturer's instructions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
Problem: Difficulty in Detecting Changes in Protein Expression by Western Blot
| Possible Cause | Suggested Solution |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. |
| Poor Antibody Quality | Use a validated antibody at the recommended dilution. Test multiple antibodies if necessary. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) and ensure proper membrane activation. |
| Suboptimal Lysis Buffer | Use a lysis buffer containing appropriate protease and phosphatase inhibitors. |
Quantitative Data Summary
The following tables summarize preclinical data from in vivo studies investigating the efficacy of AZD9496 in combination with inhibitors of the PI3K/mTOR and CDK4/6 pathways in MCF-7 xenograft models.
Table 1: Efficacy of AZD9496 in Combination with PI3K/mTOR Pathway Inhibitors in MCF-7 Xenografts
| Treatment Group | Dosing Schedule | Outcome |
| AZD9496 + AZD2014 (mTORC1/2 Inhibitor) | AZD9496: 5 mg/kg daily (oral); AZD2014: 20 mg/kg twice daily, 2 days/week | Tumor Regression[1] |
| AZD9496 + AZD8835 (PI3Kα/δ Inhibitor) | AZD9496: 5 mg/kg daily (oral); AZD8835: 50 mg/kg twice daily, on days 1 & 4 | Tumor Regression[1] |
Table 2: Efficacy of AZD9496 in Combination with a CDK4/6 Inhibitor in MCF-7 Xenografts
| Treatment Group | Dosing Schedule | Outcome |
| AZD9496 + Palbociclib (CDK4/6 Inhibitor) | AZD9496: 5 mg/kg daily (oral); Palbociclib: 50 mg/kg daily | Tumor Regression[1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of AZD9496, alone or in combination, on the viability of breast cancer cell lines.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of AZD9496 and/or the combination agent. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and generate dose-response curves to determine IC50 values.
Western Blot for ERα and Downstream Targets
This protocol is for assessing the protein levels of ERα and downstream signaling molecules.
-
Cell Lysis: Treat cells with AZD9496 and/or combination agents for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, p-AKT, total AKT, p-S6, total S6, or other targets of interest overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: AZD9496 and Uterine Tissue Effects
This technical support center provides researchers, scientists, and drug development professionals with concise information and troubleshooting guidance regarding the potential agonist effects of AZD9496 in uterine tissue.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of AZD9496 on uterine tissue in preclinical models?
A1: In preclinical studies, AZD9496, an oral selective estrogen receptor degrader (SERD), has demonstrated partial agonist effects on uterine tissue. This is characterized by a statistically significant increase in uterine weight and endometrial thickness in immature rat models.[1][2] This effect is notably less pronounced than that observed with tamoxifen.[1][3]
Q2: How does the uterine effect of AZD9496 compare to other SERDs like fulvestrant?
A2: Unlike AZD9496, fulvestrant acts as a pure antagonist in uterine tissue, leading to a reduction in uterine weight.[1][2] Another oral SERD, AZD9833, also demonstrates pure anti-estrogenic effects in the uterus, causing a significant decrease in both uterine weight and endometrial thickness.[2]
Q3: What molecular markers indicate the agonist activity of AZD9496 in the uterus?
A3: The agonist activity of AZD9496 in uterine tissue is evidenced by the induction of progesterone receptor (PR) expression, which is a known marker of estrogen receptor (ER) activation.[1][3] In contrast, fulvestrant and AZD9833 do not induce PR expression in uterine models.[1][2]
Q4: Is there a proposed mechanism for the partial agonist effect of AZD9496 in the uterus?
A4: The partial agonist effect of AZD9496 in the endometrium is thought to stem from subtle differences in its interaction with the estrogen receptor alpha (ERα) compared to other SERDs like fulvestrant.[1] This differential interaction may alter the recruitment of tissue-specific coactivators to the receptor, leading to a partial transcriptional activation in uterine cells.[1]
Q5: Have any studies shown a different effect of AZD9496 on uterine weight?
A5: One study in mice suggested that the observed reduction in uterine weight was due to AZD9496-mediated inhibition of aromatase activity rather than a direct effect on uterine ERα expression.[4] However, the majority of published preclinical data in rats points towards a partial agonist effect leading to an increase in uterine weight.[1][2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent uterine weight measurements in rat uterotrophic assay. | Variability in animal age, weight, or hormonal status. Inconsistent dosing or vehicle administration. | Ensure strict adherence to the experimental protocol, including randomization of animals and consistent timing of dosing and tissue collection. Use of appropriate vehicle controls for each compound is critical. |
| No significant increase in uterine weight with AZD9496 treatment. | Dose of AZD9496 may be too low. The animal model may have a different sensitivity. | Refer to published studies for effective dose ranges (e.g., 5 and 25 mg/kg orally in rats).[1] Consider the species and strain of the animal model as responses can vary. |
| Difficulty in detecting PR induction by Western blot. | Low protein expression levels. Suboptimal antibody or blotting conditions. | Optimize protein extraction and Western blot protocols. Use a validated anti-PR antibody and appropriate positive controls (e.g., tissue from tamoxifen-treated animals).[1] |
| Contradictory results between in vivo uterine effects and in vitro breast cancer cell line data. | Tissue-specific action of AZD9496. | This is an expected finding. AZD9496 is a SERM-like SERD with tissue-specific effects. It acts as an antagonist in breast cancer cells while exhibiting partial agonism in the uterus.[1][3] |
Data Summary
Table 1: Comparative Effects of AZD9496 and Other Compounds on Uterine Weight in Immature Rats
| Compound | Dosage | Effect on Uterine Weight | Reference |
| Vehicle Control | - | Baseline | [1] |
| AZD9496 | 5 mg/kg, p.o. | Statistically significant increase vs. fulvestrant control | [1] |
| AZD9496 | 25 mg/kg, p.o. | Statistically significant increase vs. fulvestrant control | [1] |
| Tamoxifen | - | Significantly higher increase than AZD9496 | [1] |
| Fulvestrant | - | No significant change from vehicle control | [1] |
| AZD9833 | - | Significant reduction | [2] |
Table 2: Effects on Endometrial Markers in Preclinical Models
| Compound | Model | Effect on PR Expression | Effect on Endometrial Thickness | Reference |
| AZD9496 | Immature Rat Uterus | Induced | Increased | [2][3] |
| AZD9496 | Ishikawa Endometrial Cancer Cells | Induced | Not Applicable | [3] |
| Fulvestrant | Immature Rat Uterus | Not Induced | Reduced | [1][2] |
| AZD9833 | Immature Rat Uterus | Not Induced | Reduced | [2] |
| Tamoxifen | Immature Rat Uterus | Significantly Increased | Increased | [1] |
Experimental Protocols
Rat Uterotrophic Assay
This protocol is a summary of the methodology commonly used in the cited preclinical studies to assess the estrogenic/anti-estrogenic effects of compounds on the uterus.[1][5]
-
Animal Model: Immature female rats (e.g., Han Wistar or Sprague Dawley) are used to minimize the influence of endogenous estrogens.
-
Acclimatization: Animals are acclimatized for a specified period before the start of the experiment.
-
Grouping and Dosing:
-
Animals are randomly assigned to treatment groups.
-
A vehicle control group receives the vehicle used to dissolve the test compounds (e.g., PEG/Captisol for AZD9496).
-
Positive control groups may include estradiol or tamoxifen.
-
Test groups receive AZD9496 or other compounds (e.g., fulvestrant) at various doses, typically administered orally once daily for 3 consecutive days.
-
-
Tissue Collection: 24 hours after the final dose, animals are euthanized. The uteri are carefully dissected, trimmed of fat and connective tissue, and weighed.
-
Endpoint Analysis:
-
Uterine Weight: The primary endpoint is the wet weight of the uterus.
-
Histology: Uterine tissues are fixed in formalin, paraffin-embedded, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess endometrial cell height and overall morphology.
-
Western Blot Analysis: Uterine tissue lysates are prepared to analyze the expression levels of ERα and PR. Vinculin is often used as a loading control.
-
Visualizations
Caption: AZD9496 mechanism in uterine cells.
Caption: Rat uterotrophic assay workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of a novel orally active SERD AZD9496 against hormone dependent post-menopausal breast cancer depends on inhibition of cellular aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cross-resistance Between AZD9496 and Fulvestrant
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cross-resistance observed between the oral selective estrogen receptor degrader (SERD) AZD9496 and the intramuscular SERD fulvestrant.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments investigating the efficacy of AZD9496 in the context of fulvestrant resistance.
Q1: We are observing limited efficacy of AZD9496 in our fulvestrant-resistant breast cancer cell line model. Is this expected?
A1: Yes, this is an expected observation. Preclinical studies have demonstrated that cell lines with acquired resistance to fulvestrant often exhibit cross-resistance to AZD9496.[1][2] This is because both compounds are SERDs and share a primary mechanism of action: binding to and inducing the degradation of the estrogen receptor (ERα).[3][4] Resistance mechanisms developed against fulvestrant can therefore confer resistance to AZD9496.
Q2: What are the potential molecular mechanisms driving cross-resistance between fulvestrant and AZD9496?
A2: The primary mechanisms of cross-resistance often involve alterations in the ERα signaling pathway. These can include:
-
Loss or significant downregulation of ERα expression: Some fulvestrant-resistant cell line models, such as certain MCF-7 and T47D derivatives, show a complete loss of ERα protein.[2] In the absence of the target protein, both fulvestrant and AZD9496 are rendered ineffective.
-
Mutations in the ESR1 gene: While both AZD9496 and fulvestrant can degrade some ESR1 mutant proteins, certain mutations may confer resistance to both agents.[3]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative growth factor receptor pathways, such as the ErbB/HER2 pathway, which can drive cell proliferation independently of ERα signaling.[5] In such cases, even effective degradation of ERα by AZD9496 may not be sufficient to inhibit cell growth.
Q3: We are planning an in vivo study with a fulvestrant-resistant xenograft model. What level of tumor growth inhibition should we expect with AZD9496 treatment?
A3: In fulvestrant-resistant xenograft models that retain ER expression, AZD9496 may still show some activity, but it is generally less effective than in endocrine-sensitive models. The degree of tumor growth inhibition can vary depending on the specific model and the underlying resistance mechanism. For instance, in a tamoxifen-resistant MCF-7 xenograft model, both AZD9496 and fulvestrant significantly delayed tumor growth.[2] However, in models with complete ER loss, neither drug is likely to be effective.
Q4: How do the in vitro potencies (IC50) of AZD9496 and fulvestrant compare in fulvestrant-resistant cell lines?
A4: In fulvestrant-resistant cell lines, the IC50 values for both AZD9496 and fulvestrant are significantly higher than in their parental, sensitive counterparts. While direct comparative IC50 data for AZD9496 in multiple fulvestrant-resistant lines is limited in the public domain, the principle of cross-resistance suggests that if a cell line is resistant to fulvestrant, it will likely show a similarly reduced sensitivity to AZD9496.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies comparing AZD9496 and fulvestrant.
Table 1: In Vitro Efficacy of AZD9496 and Fulvestrant in Endocrine-Sensitive Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (nM) for Cell Growth Inhibition |
| MCF-7 | AZD9496 | ~0.04 |
| Fulvestrant | ~0.29[6] |
Note: IC50 values can vary between studies depending on experimental conditions.
Table 2: In Vivo Efficacy of AZD9496 and Fulvestrant in an ESR1-Mutant Patient-Derived Xenograft (PDX) Model
| Treatment | Tumor Growth Inhibition (%) |
| AZD9496 (25 mg/kg) | 66[3] |
| Fulvestrant (5 mg/mouse) | 59[3] |
| Tamoxifen | 28[3] |
Detailed Experimental Protocols
Protocol 1: Generation of Fulvestrant-Resistant (MCF-7-FR) Breast Cancer Cell Lines
This protocol describes a general method for developing fulvestrant-resistant MCF-7 cells through continuous exposure to increasing concentrations of the drug.[1]
-
Initial Culture: Culture parental MCF-7 cells in their recommended growth medium (e.g., DMEM/F12 with 1% FBS, GlutaMAX, and insulin).[7]
-
Initial Fulvestrant Exposure: Begin by treating the cells with a low concentration of fulvestrant, starting from 100 pM.[1]
-
Dose Escalation: Gradually increase the concentration of fulvestrant in the culture medium as the cells adapt and resume proliferation. This process can take several months.
-
Maintenance of Resistant Phenotype: Once the cells are able to proliferate in the presence of 100 nM fulvestrant, they are considered fulvestrant-resistant (MCF-7-FR).[1][7] For routine culture, maintain the MCF-7-FR cells in a medium containing 100 nM fulvestrant to ensure the stability of the resistant phenotype.[7]
-
Validation of Resistance: Confirm the resistant phenotype by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of fulvestrant in the parental and resistant cell lines. A significant increase in the IC50 value indicates acquired resistance.
Protocol 2: Western Blot Analysis of ERα Degradation
This protocol outlines the steps to assess the degradation of ERα protein in breast cancer cells following treatment with AZD9496 or fulvestrant.
-
Cell Seeding and Treatment: Seed breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of AZD9496, fulvestrant, or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
References
- 1. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breast cancer cells can switch between estrogen receptor alpha and ErbB signaling and combined treatment against both signaling pathways postpones development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. docs.axolbio.com [docs.axolbio.com]
Managing adverse effects of AZD9496 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse effects of AZD9496 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is AZD9496 and what is its mechanism of action?
AZD9496 is an orally available, nonsteroidal selective estrogen receptor degrader (SERD).[1] Its primary mechanism of action is to bind to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the receptor.[1] This prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[1] Preclinical studies have shown that AZD9496 is a potent antagonist and downregulator of both wild-type and mutant ERα.
Q2: What are the most common adverse effects observed with AZD9496 in preclinical and clinical studies?
While some preclinical studies in mouse models reported no significant toxicity or weight loss at effective doses, a first-in-human study identified several adverse events that may be relevant to anticipate in animal studies. The most common causally related adverse events in humans were diarrhea, fatigue, and nausea.[2] Dose-limiting toxicities included abnormal hepatic function (elevated liver function tests) and diarrhea.[2] Therefore, researchers conducting animal studies should be vigilant for signs of gastrointestinal distress, general malaise, and potential liver toxicity.
Q3: What is the recommended approach for monitoring animal health during an AZD9496 study?
A comprehensive monitoring plan is crucial for early detection and management of adverse effects. This should include:
-
Daily Observations: Cage-side checks for general appearance, posture, activity levels, and signs of distress.
-
Body Weight: At least twice weekly measurements to detect significant weight loss, which can be an early indicator of toxicity.
-
Fecal Consistency: Daily monitoring of feces for signs of diarrhea.
-
Food and Water Intake: Regular monitoring to identify any significant changes.
-
Clinical Pathology: Baseline and periodic blood collection for complete blood counts (CBC) and serum biochemistry, with a particular focus on liver enzymes (ALT, AST).
Troubleshooting Guides
Issue 1: Diarrhea
Q: My animals are developing diarrhea after AZD9496 administration. What should I do?
A: Diarrhea is a potential adverse effect of AZD9496. A stepwise approach to management is recommended:
1. Assessment:
-
Severity: Characterize the diarrhea (e.g., mild, moderate, severe) based on fecal consistency and frequency.
-
Dehydration Status: Assess for signs of dehydration, such as scruffiness, sunken eyes, and decreased skin turgor.
-
Body Weight: Monitor for weight loss, which can be exacerbated by diarrhea.
2. Supportive Care:
-
Hydration: Provide supplemental hydration, such as subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution), especially in cases of moderate to severe diarrhea.
-
Dietary Modification: Ensure easy access to food and consider providing a more palatable and easily digestible diet.
-
Anti-diarrheal Medication: In consultation with a veterinarian, consider the use of anti-diarrheal agents like loperamide. The dose and frequency should be carefully determined to avoid gut stasis.
3. Dose Modification:
-
If diarrhea is severe or persistent, consider a dose reduction or temporary interruption of AZD9496 treatment. This decision should be based on the severity of the clinical signs and the experimental goals.
Issue 2: Abnormal Hepatic Function
Q: How should I monitor for and manage potential liver toxicity?
A: Given that abnormal hepatic function was a dose-limiting toxicity in a clinical trial[2], proactive monitoring in animal studies is essential.
1. Monitoring:
-
Serum Biochemistry: Collect blood samples at baseline and at regular intervals during the study to monitor liver function tests (LFTs), including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Histopathology: At the end of the study, or if an animal is euthanized due to poor health, collect liver tissue for histopathological examination to assess for any signs of drug-induced liver injury.
2. Management:
-
Dose Adjustment: If a significant elevation in liver enzymes is observed (e.g., >3-5 times the upper limit of normal), a dose reduction or temporary cessation of AZD9496 administration should be considered.
-
Hepatoprotective Agents: While not a standard practice, in specific cases and with veterinary consultation, the use of hepatoprotective agents could be explored.
Data Presentation
Table 1: Summary of Preclinical Dosing and Efficacy of AZD9496
| Animal Model | Dose | Efficacy | Reported Toxicity | Reference |
| Mouse (MCF-7 xenograft) | 50 mg/kg | 96% tumor growth inhibition | No toxicity or weight loss | [3] |
| Rat (Uterine weight assay) | 5 and 25 mg/kg | Dose-dependent decrease in PR protein levels | Not specified | [4] |
Table 2: Key Adverse Events from a First-in-Human Study of AZD9496
| Adverse Event | Grade ≥3 Frequency | Notes | Reference |
| Diarrhea | Yes | Dose-limiting toxicity at 400 mg and 600 mg BID | [2] |
| Abnormal Hepatic Function | Yes | Dose-limiting toxicity at 150 mg and 400 mg BID | [2] |
| Fatigue | No | Common, but not dose-limiting | [2] |
| Nausea | No | Common, but not dose-limiting | [2] |
Experimental Protocols
Protocol 1: Monitoring and Management of Diarrhea
-
Daily Fecal Scoring:
-
0 = Normal, well-formed pellets
-
1 = Soft, but formed pellets
-
2 = Very soft, unformed feces
-
3 = Watery, liquid feces
-
-
Body Weight Measurement: Record body weight at least twice a week. A weight loss of >15-20% from baseline may necessitate intervention.
-
Hydration Support: For animals with a fecal score of 2 or 3, or significant weight loss, administer 1-2 mL of sterile 0.9% saline subcutaneously once or twice daily, as advised by a veterinarian.
-
Dose Modification Criteria: If an animal exhibits a fecal score of 3 for more than 48 hours, or a body weight loss of >20%, consider a dose reduction of 50% or a treatment holiday of 2-3 days.
Protocol 2: Monitoring of Liver Function
-
Blood Collection: Collect 50-100 µL of blood via a suitable method (e.g., submandibular or saphenous vein) at baseline (prior to first dose) and every 2-4 weeks during the study.
-
Serum Preparation: Process blood to separate serum.
-
Biochemical Analysis: Analyze serum for ALT and AST levels using a certified veterinary laboratory or an in-house clinical chemistry analyzer.
-
Action Thresholds: If ALT or AST levels exceed 3 times the baseline values, increase the frequency of monitoring. If levels exceed 5 times the baseline, consider dose reduction or interruption.
Visualizations
Caption: AZD9496 binds to the estrogen receptor, leading to its degradation and inhibiting downstream signaling pathways that promote cell growth.
Caption: A typical experimental workflow for an in vivo study with AZD9496, incorporating routine monitoring and intervention points.
Caption: A decision-making diagram for managing diarrhea in animal studies with AZD9496.
References
- 1. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized rat models better mimic patients with irinotecan-induced severe diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
How to assess AZD9496 efficacy in endocrine-resistant models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD9496 in endocrine-resistant breast cancer models.
Frequently Asked Questions (FAQs)
Q1: What is AZD9496 and its mechanism of action?
A1: AZD9496 is an orally available, nonsteroidal selective estrogen receptor degrader (SERD).[1] Its primary mechanism of action is to bind to the estrogen receptor (ERα), induce a conformational change, and trigger the degradation of the ERα protein.[2] This prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[2] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have mixed agonist/antagonist effects, AZD9496 acts as a pure antagonist and downregulator of ERα.[1][3]
Q2: In which types of endocrine-resistant models is AZD9496 effective?
A2: Preclinical studies have demonstrated that AZD9496 is effective in various endocrine-resistant models that retain ER expression.[4][5] This includes:
-
Tamoxifen-resistant (TamR) models: AZD9496 inhibits cell growth and delays tumor growth in tamoxifen-resistant cell lines and xenografts.[4][6]
-
Estrogen deprivation-resistant (EDR) models: The compound shows efficacy in models adapted to grow in the absence of estrogen, which mimic resistance to aromatase inhibitors.[5][7]
-
Models with ESR1 mutations: AZD9496 is effective against breast cancer models with clinically relevant ESR1 mutations (e.g., D538G), which can confer resistance to other endocrine therapies.[1]
Q3: How does the efficacy of AZD9496 compare to fulvestrant in resistant models?
A3: The efficacy of AZD9496 is largely comparable to fulvestrant in preclinical endocrine-resistant models.[4][5] Both SERDs effectively reduce ER levels and inhibit the growth of tamoxifen-resistant and estrogen deprivation-resistant cell lines and xenografts.[5][6] However, AZD9496 has the significant advantage of being orally bioavailable, whereas fulvestrant requires intramuscular injection, which can limit its bioavailability.[1][4] It is important to note that models resistant to fulvestrant (FulR) have shown cross-resistance to AZD9496.[6]
Q4: What are the key biomarkers to assess the pharmacodynamic activity of AZD9496?
A4: The primary biomarker for AZD9496 activity is the level of ERα protein, which should decrease upon effective treatment. A secondary downstream biomarker is the level of Progesterone Receptor (PR), an ER-regulated gene.[1][7] A reduction in PR expression indicates successful antagonism of the ER pathway.[7] Additionally, the proliferation marker Ki-67 is often measured to assess the anti-proliferative effect of the drug in tumor tissue.[8]
Data Presentation
In Vitro Efficacy of AZD9496
| Parameter | AZD9496 | Reference |
| ERα Ligand Binding Domain IC₅₀ | 0.82 nM | [9] |
| ERα Downregulation IC₅₀ | 0.14 nM | [9] |
| ERα Antagonism IC₅₀ | 0.28 nM | [9] |
Comparative In Vivo Efficacy in an ESR1-Mutant Model
| Treatment Group | Tumor Growth Inhibition | Reference |
| AZD9496 (25 mg/kg) | 66% | [7] |
| Fulvestrant (5 mg/mouse) | 59% | [7] |
| Tamoxifen | 28% | [7] |
Signaling & Experimental Workflow Diagrams
Caption: Mechanism of AZD9496 as a Selective Estrogen Receptor Degrader (SERD).
References
- 1. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Endocrine therapy resistance in breast cancer - Wikipedia [en.wikipedia.org]
- 4. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: AZD9496 and ESR1 Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Estrogen Receptor 1 (ESR1) mutations on sensitivity to AZD9496.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD9496?
A1: AZD9496 is an orally bioavailable, nonsteroidal small molecule that acts as a potent and selective estrogen receptor (ER) antagonist and downregulator.[1][2] It functions as a selective ER degrader (SERD), meaning it not only blocks the receptor's activity but also leads to the degradation of the ERα protein.[3][4] This dual action effectively inhibits ER signaling pathways that drive the growth of ER-positive breast cancers.
Q2: How do ESR1 mutations affect estrogen receptor signaling and endocrine therapy resistance?
A2: ESR1 mutations, particularly those in the ligand-binding domain (LBD) such as D538G and Y537S, are a common mechanism of acquired resistance to endocrine therapies, especially aromatase inhibitors (AIs).[5][6][7] These mutations can cause a conformational change in the ERα protein, leading to ligand-independent, constitutive activation of the receptor.[6][7] This means the receptor is always "on," promoting cell proliferation even in the low-estrogen environment created by AIs.[3] This constitutive activity reduces the cancer's dependence on estrogen for growth and decreases its sensitivity to traditional endocrine therapies.[7][8]
Q3: Is AZD9496 effective against breast cancer models with common ESR1 mutations like D538G and Y537S?
A3: Yes, preclinical studies have demonstrated that AZD9496 is a potent inhibitor of ESR1-mutant receptors.[3] It has been shown to bind to and downregulate clinically relevant mutants, including D538G and Y537S, in vitro.[1][3][9] Furthermore, AZD9496 effectively inhibited tumor growth in a patient-derived xenograft (PDX) model harboring a D538G ESR1 mutation.[3][10]
Q4: My ESR1-mutant cell line shows reduced sensitivity to AZD9496 compared to wild-type cells. What are the potential reasons?
A4: While AZD9496 is effective against ESR1 mutants, several factors could contribute to reduced sensitivity in specific experimental models:
-
Potency Shift: Preclinical data indicates that higher concentrations of SERDs, including AZD9496, may be required to effectively inhibit mutant ER compared to the wild-type receptor.[3][8] Binding studies have shown a 2- to 3-fold reduced affinity of AZD9496 for D538G and Y537S mutant LBDs compared to wild-type.[3]
-
Model-Specific Differences: The anti-tumor effects of SERDs can be model-dependent. For example, in some ER+ cell lines (like CAMA1 and T47D), the maximal level of ERα degradation induced by AZD9496 was less than that induced by fulvestrant.[4]
-
Alternative Signaling Pathways: ESR1 mutations can activate other signaling pathways that contribute to resistance. For example, the Y537S mutation may enhance the interaction between ER and IGF1R, reducing sensitivity.[8]
Q5: How does the preclinical efficacy of AZD9496 in ESR1-mutant models compare to fulvestrant?
A5: AZD9496 has shown comparable or superior activity to fulvestrant in several preclinical settings. In an ESR1-mutant PDX model, 25 mg/kg of AZD9496 inhibited tumor growth by 66%, compared to 59% for a high dose of fulvestrant.[3] This efficacy correlated with a more potent antagonism of the ER pathway, with AZD9496 causing a 94% decrease in progesterone receptor (PR) levels versus 63% with fulvestrant.[3] However, in other models, a supraclinical dose of fulvestrant showed a greater degree of ER degradation and anti-tumor effect than the maximally efficacious dose of AZD9496.[4]
Q6: What is known from clinical trials about AZD9496 efficacy in patients with ESR1 mutations?
A6: In the first-in-human Phase I trial of AZD9496, circulating tumor DNA (ctDNA) was analyzed for ESR1 mutations.[11][12] In this study, the presence of ESR1 LBD mutations at baseline was not found to be a prognostic factor for progression-free survival (PFS).[11][12] However, patients who had persistently elevated circulating tumor cells (CTCs) and/or detectable ESR1-mutant ctDNA during the first cycle of treatment had a worse PFS, suggesting that on-treatment monitoring may be a more valuable predictor of outcome.[11][12]
Q7: Are there potential combination strategies to enhance AZD9496 activity in ESR1-mutant cancers?
A7: Yes, combining AZD9496 with inhibitors of other key signaling pathways has shown promise in preclinical models.
-
PI3K/CDK4/6 Inhibitors: Combining AZD9496 with PI3K pathway or CDK4/6 inhibitors resulted in greater growth-inhibitory effects compared to monotherapy alone.[1][2][13]
-
SRC Inhibitors: The Y537S mutation can enhance the recruitment of the co-activator SRC3. An SRC inhibitor (SI-2) used in combination with AZD9496 successfully inhibited tumor growth in a PDX model containing the Y537S mutation.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies.
Table 1: Binding Affinity of AZD9496 and Fulvestrant to ERα Ligand-Binding Domains (LBDs)
| Compound | ERα LBD Target | Binding Affinity (IC₅₀, nmol/L) |
|---|---|---|
| AZD9496 | Wild-Type | 1.3 |
| D538G Mutant | 3.8 | |
| Y537S Mutant | 2.5 | |
| Fulvestrant | Wild-Type | 1.9 |
| D538G Mutant | 4.8 | |
| Y537S Mutant | 3.9 |
Data sourced from Weir et al., Cancer Research, 2016.[3]
Table 2: In Vivo Efficacy of AZD9496 in an ESR1-Mutant Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Progesterone Receptor (PR) Downregulation (%) |
|---|---|---|---|
| Tamoxifen | 5 mg/mouse | 28% | Not Reported |
| Fulvestrant | 5 mg/mouse | 59% | 63% |
| AZD9496 | 25 mg/kg | 66% | 94% |
Data sourced from Weir et al., Cancer Research, 2016.[3]
Experimental Protocols
Protocol 1: Western Blot for ERα and Progesterone Receptor (PR) Protein Levels
This protocol is used to assess the pharmacodynamic effects of AZD9496 on its direct target (ERα) and a downstream biomarker of pathway inhibition (PR).
-
Sample Preparation: Homogenize tumor tissue samples from treated and control animal models in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ERα, PR, and a loading control (e.g., Vinculin or GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize the levels of ERα and PR to the loading control.
Protocol 2: In Vitro Cell Proliferation Assay
This assay determines the effect of AZD9496 on the growth of ESR1-wild-type and mutant breast cancer cell lines.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, or engineered lines expressing ESR1 mutations) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Hormone Deprivation (if required): For experiments assessing ligand-independent growth, switch cells to a phenol red-free medium with charcoal-stripped serum for 24-48 hours.
-
Drug Treatment: Treat the cells with a serial dilution of AZD9496, fulvestrant, or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a period of 5-7 days.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by fixing and staining with crystal violet.
-
Data Analysis: Read the plate output on a luminometer or spectrophotometer. Normalize the data to vehicle-treated controls and plot the dose-response curves to calculate IC₅₀ values.
Protocol 3: Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol assesses the anti-tumor activity of AZD9496 in a clinically relevant in vivo setting.
-
Model Implantation: Implant tumor fragments from a well-characterized, ESR1-mutant PDX line subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, AZD9496, fulvestrant).
-
Drug Administration: Administer AZD9496 orally (p.o.) once daily (q.d.) at the desired dose (e.g., 25 mg/kg). Administer fulvestrant via intramuscular or subcutaneous injection as per its standard protocol.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot as per Protocol 1).
-
Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Visualizations
References
- 1. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ESR1 Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ESR1 mutations: Pièce de résistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ESR1 mutations and therapeutic resistance in metastatic breast cancer: progress and remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Implications of ESR1 Mutations in Hormone Receptor-Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of ESR1 Mutations on the Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Circulating Biomarkers and Resistance to Endocrine Therapy in Metastatic Breast Cancers: Correlative Results from AZD9496 Oral SERD Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: In Vitro Efficacy of AZD9496 Versus Tamoxifen in ER-Positive Breast Cancer Models
In the landscape of endocrine therapies for estrogen receptor (ER)-positive breast cancer, the selective estrogen receptor degrader (SERD) AZD9496 and the selective estrogen receptor modulator (SERM) tamoxifen represent two distinct mechanistic classes. This guide provides a detailed in vitro comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Degradation vs. Modulation
AZD9496 is an oral SERD designed to bind to the estrogen receptor and induce its complete degradation.[1][2] This dual action of antagonism and degradation effectively eliminates the receptor as a signaling molecule. In contrast, tamoxifen, a SERM, competitively binds to the estrogen receptor, leading to a conformational change that blocks the binding of estrogen and subsequent gene transcription.[3] However, tamoxifen does not induce the degradation of the ERα protein; in fact, it has been shown to stabilize it.[4][5] This fundamental difference in their mechanism of action underpins their varying efficacy, particularly in the context of acquired resistance.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key in vitro performance metrics for AZD9496 and tamoxifen, primarily in the MCF-7 human breast cancer cell line.
| Parameter | AZD9496 | Tamoxifen / 4-Hydroxytamoxifen (4-OHT) | Cell Line | Reference |
| ERα Binding Affinity (IC50) | 0.82 nM | - | MCF-7 | [4] |
| ERα Downregulation (IC50) | 0.14 nM | No downregulation observed | MCF-7 | [4] |
| ERα Antagonism (IC50) | 0.28 nM | - | MCF-7 | [4] |
| Cell Viability (IC50) | Not directly compared | 4.506 µg/mL (Tamoxifen) | MCF-7 | [6] |
| Cell Viability (IC50) | Not directly compared | 27 µM (4-OHT) | MCF-7 | [7] |
Performance in Tamoxifen-Resistant Models
A critical differentiator between AZD9496 and tamoxifen is their efficacy in models of acquired resistance. In vitro studies have demonstrated that AZD9496 effectively inhibits the growth of tamoxifen-resistant MCF-7 cell lines.[1][2] This is attributed to its ability to degrade the estrogen receptor, thereby overcoming the resistance mechanisms that can develop during long-term tamoxifen treatment.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of AZD9496 or tamoxifen for 72 hours.
-
BrdU Labeling: Add 10 µM BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution.
-
Antibody Incubation: Add an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition and Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell proliferation inhibition against the drug concentration.
Western Blot for ERα Degradation
This technique is used to quantify the levels of ERα protein following treatment.
-
Cell Lysis: Treat breast cancer cells with AZD9496 or tamoxifen for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the intensity of the ERα bands, normalized to a loading control like β-actin or GAPDH.
ERE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the estrogen receptor.
-
Transfection: Co-transfect breast cancer cells with an estrogen response element (ERE)-driven luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: Treat the transfected cells with a fixed concentration of estradiol in the presence of increasing concentrations of AZD9496 or tamoxifen for 24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the antagonist concentration to determine the IC50 for ERα antagonism.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative mechanisms of AZD9496 and Tamoxifen on the Estrogen Receptor.
Caption: Workflow for the in vitro comparison of AZD9496 and Tamoxifen.
Caption: Modulation of the ER signaling pathway by AZD9496 and Tamoxifen.
References
- 1. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Oral Selective Estrogen Receptor Degraders (SERDs)
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, oral Selective Estrogen Receptor Degraders (SERDs) are emerging as a promising class of drugs. These molecules not only antagonize the estrogen receptor (ER) but also promote its degradation, offering a potential advantage over traditional endocrine agents, particularly in the context of acquired resistance and ESR1 mutations. This guide provides a head-to-head comparison of the preclinical performance of several leading oral SERDs, including elacestrant, vepdegestrant (ARV-471), camizestrant, giredestrant, and amcenestrant, with supporting data from in vitro and in vivo studies.
Estrogen Receptor Signaling Pathway
The estrogen receptor signaling pathway plays a pivotal role in the proliferation of ER+ breast cancer cells. Estrogen, upon entering the cell, binds to the ER in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Within the nucleus, the ER dimer binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of genes that drive cell proliferation and survival. Oral SERDs disrupt this pathway by binding to the ER, inducing a conformational change that marks the receptor for proteasomal degradation, thereby preventing downstream signaling.
Comparative Preclinical Data
The following tables summarize the key preclinical data for several oral SERDs, providing a comparative view of their potency and efficacy.
Table 1: In Vitro Performance of Oral SERDs
| Compound | ERα Binding Affinity | ERα Degradation | Anti-proliferative Activity (MCF-7 cells) | Reference |
| Elacestrant | IC50: 48 nM | EC50: 0.6 nM | IC50: 4.2 nM (in presence of 10 pM E2) | [1][2][3][4][5][6] |
| Vepdegestrant (ARV-471) | Ki: 0.28 nM; IC50: 0.99 nM | DC50: ~1-2 nM | GI50: 3.3 nM | [7][8][9] |
| Amcenestrant | - | EC50: 0.2 nM | IC50: 20 nM | [10][11][12] |
| Camizestrant | Reduced binding to mutant ERα vs. wild-type | Potent degradation | More potent than elacestrant in Y537S mutant cells | [13][14][15] |
| Giredestrant | Potent antagonist | More potent than other SERDs in cellular viability assays | Superior antiproliferation activity to known SERDs | [16][17] |
Note: Data for camizestrant and giredestrant are presented qualitatively due to the lack of specific quantitative values in the reviewed literature. IC50/EC50/GI50/DC50 values represent the concentration required for 50% inhibition/effect. Lower values indicate higher potency.
Table 2: In Vivo Efficacy of Oral SERDs in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Elacestrant | MCF-7 Xenograft | 30 & 60 mg/kg, p.o., daily | Complete tumor growth inhibition | [1][4] |
| Vepdegestrant (ARV-471) | MCF-7 Xenograft | 3, 10, 30 mg/kg, p.o., daily | 85%, 98%, 120% TGI, respectively | [9] |
| Amcenestrant | PDX model (tamoxifen-resistant) | 100 mg/kg, p.o., daily | Greater tumor volume reduction than fulvestrant | [12] |
| Camizestrant | ESR1wt PDX model | 3 mg/kg | Maximal anti-tumor effect | [15] |
| Giredestrant | ESR1Y537S mutant PDX model | Low doses | Induces tumor regression | [18] |
Note: TGI of >100% indicates tumor regression. p.o. = oral administration.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments used to evaluate oral SERDs.
ER Degradation Assay (Western Blot)
This assay quantifies the reduction in ER protein levels following treatment with a SERD.
Protocol:
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media. For experiments, cells are often switched to a medium with charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Cells are treated with various concentrations of the oral SERD or vehicle control for a specified duration (e.g., 24-72 hours).
-
Cell Lysis: Cells are washed and then lysed using a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blot: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized.
-
Data Analysis: The intensity of the ERα bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the percent degradation relative to the vehicle control.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of an oral SERD in a living organism.
Protocol:
-
Cell Implantation: ER+ breast cancer cells (e.g., MCF-7) are implanted subcutaneously into immunocompromised mice. An estrogen pellet is often implanted to support tumor growth.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups with similar average tumor volumes.
-
Treatment Administration: The oral SERD is administered daily via oral gavage at various doses. The control group receives the vehicle.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated.
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.
-
End of Study: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot for ER levels). Tumor growth inhibition is calculated based on the difference in tumor volume between the treated and control groups.
Summary and Future Directions
The preclinical data presented here highlight the potent anti-cancer activity of a new generation of oral SERDs. Vepdegestrant (ARV-471) and elacestrant show robust ER degradation and anti-proliferative effects, which translate to significant tumor growth inhibition in vivo. Amcenestrant also demonstrates strong preclinical efficacy. While quantitative head-to-head data for camizestrant and giredestrant are less readily available in the public domain, initial reports suggest they are also highly potent agents.
It is important to note that preclinical models, while valuable, have limitations and may not fully predict clinical outcomes. However, the strong preclinical rationale for these oral SERDs has paved the way for their evaluation in clinical trials, with elacestrant being the first to gain FDA approval for the treatment of ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer.[19] The continued development and investigation of these and other oral SERDs hold the promise of providing new, effective, and more convenient treatment options for patients with ER+ breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Elacestrant (RAD1901) is an Orally Available Estrogen Receptor Degrader | MedChemExpress [medchemexpress.eu]
- 5. RAD1901: a novel, orally bioavailable selective estrogen receptor degrader that demonstrates antitumor activity in breast cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. medically.gene.com [medically.gene.com]
- 17. criver.com [criver.com]
- 18. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Synergistic Antitumor Activity of AZD9496 in Combination with PI3K Pathway Inhibitors in ER-Positive Breast Cancer Models
For Immediate Release
Preclinical research highlights the potent synergistic effects of AZD9496, a selective estrogen receptor degrader (SERD), when combined with PI3K pathway inhibitors in estrogen receptor-positive (ER+) breast cancer models. These findings suggest a promising therapeutic strategy to overcome endocrine resistance and enhance tumor growth inhibition. Studies investigating the combination of AZD9496 with the PI3Kα/δ inhibitor AZD8835 and the dual mTORC1/2 inhibitor AZD2014 have demonstrated significant improvements in antitumor efficacy compared to monotherapy, leading to tumor regressions in ER+ xenograft models.[1][2]
The estrogen receptor and PI3K/AKT/mTOR signaling pathways are frequently co-activated in ER+ breast cancer, and their crosstalk can contribute to therapeutic resistance. AZD9496 is an oral SERD that functions by binding to the estrogen receptor, leading to its degradation.[3] This action blocks ER-mediated signaling, which is a key driver of growth in ER+ breast cancer cells. The PI3K pathway, when activated, promotes cell growth, proliferation, and survival. Inhibitors targeting this pathway, such as AZD8835 and AZD2014, can block these oncogenic signals. The combination of AZD9496 with PI3K pathway inhibitors provides a dual-pronged attack, simultaneously targeting two critical signaling cascades involved in tumor progression.
Comparative Efficacy in Preclinical Models
In vivo studies utilizing MCF-7 human breast cancer xenograft models have provided compelling evidence for the synergistic activity of these drug combinations. The following tables summarize the quantitative data from these key experiments.
Table 1: Synergistic Efficacy of AZD9496 and AZD2014 (mTORC1/2 Inhibitor) in MCF-7 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change | Tumor Growth Inhibition (TGI) | Observations |
| Vehicle Control | PEG/captisol, daily | Growth | - | Uninhibited tumor growth. |
| AZD9496 | 5 mg/kg, daily, oral | Stasis | Significant | Inhibition of tumor growth. |
| AZD2014 | 20 mg/kg, twice daily, 2 days/week, oral | Stasis | Significant | Inhibition of tumor growth. |
| AZD9496 + AZD2014 | 5 mg/kg AZD9496 + 20 mg/kg AZD2014 | Regression | >100% | Enhanced antitumor effect leading to tumor shrinkage.[2] |
Table 2: Synergistic Efficacy of AZD9496 and AZD8835 (PI3Kα/δ Inhibitor) in MCF-7 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change | Tumor Growth Inhibition (TGI) | Observations |
| Vehicle Control | PEG/captisol, daily | Growth | - | Uninhibited tumor growth. |
| AZD9496 | 5 mg/kg, daily, oral | Stasis | Significant | Inhibition of tumor growth. |
| AZD8835 | 50 mg/kg, twice daily, days 1 & 4, oral | Stasis | Significant | Inhibition of tumor growth. |
| AZD9496 + AZD8835 | 5 mg/kg AZD9496 + 50 mg/kg AZD8835 | Regression | >100% | Enhanced antitumor effect leading to tumor shrinkage.[2] |
Visualizing the Molecular Synergy
The diagrams below illustrate the targeted signaling pathways and the experimental approach used to evaluate the synergistic effects of AZD9496 in combination with PI3K pathway inhibitors.
Caption: Targeted Estrogen Receptor and PI3K/AKT/mTOR Signaling Pathways.
Caption: Experimental Workflow for MCF-7 Xenograft Studies.
Experimental Protocols
The following provides a detailed methodology for the key in vivo experiments cited in this guide.
MCF-7 Xenograft Tumor Growth Inhibition Study
-
Cell Line and Culture: MCF-7 human breast cancer cells, which are ER-positive, were cultured in appropriate media supplemented with fetal bovine serum.
-
Animal Model: Female severe combined immunodeficient (SCID) mice were utilized for the study. To support the growth of the estrogen-dependent MCF-7 cells, mice were implanted with estrogen pellets.[4]
-
Tumor Implantation: A suspension of MCF-7 cells, typically mixed with Matrigel, was injected subcutaneously into the flank of each mouse.[4]
-
Tumor Growth and Randomization: Tumors were allowed to grow to a predetermined size (e.g., 150-200 mm³). Once tumors reached the desired volume, mice were randomized into various treatment and control groups.
-
Drug Formulation and Administration:
-
AZD9496 was formulated in a vehicle of 40% Polyethylene glycol (PEG) and 30% Captisol and administered orally once daily.[4]
-
AZD8835 was formulated as a suspension in HPMC/Tween and administered orally twice daily on specified days.[4]
-
AZD2014 was also formulated for oral administration.
-
The vehicle control group received the formulation without the active compound.
-
-
Treatment and Monitoring: Mice were treated according to the dosing regimens outlined in the tables above. Tumor volume was measured regularly using calipers, and animal body weight was monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study was concluded after a predefined period or when tumors in the control group reached a specific size. Tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control. TGI greater than 100% indicates tumor regression.
Conclusion
The combination of the oral SERD AZD9496 with PI3K pathway inhibitors, such as the PI3Kα/δ inhibitor AZD8835 and the dual mTORC1/2 inhibitor AZD2014, demonstrates strong synergistic antitumor activity in preclinical models of ER+ breast cancer. The observed tumor regressions in combination-treated arms highlight the potential of this therapeutic strategy to overcome resistance to endocrine therapy and improve clinical outcomes. These compelling preclinical data provide a strong rationale for the continued clinical investigation of these combination therapies in patients with ER+ breast cancer.
References
- 1. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
AZD9496 vs. Fulvestrant: A Comparative Analysis of Estrogen Receptor Degradation Efficiency
This guide provides an objective comparison of the Estrogen Receptor (ER) degradation efficiency of AZD9496 and fulvestrant, two prominent Selective Estrogen Receptor Degraders (SERDs). The information is compiled from preclinical studies to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these compounds.
Introduction to SERDs: AZD9496 and Fulvestrant
Endocrine therapy targeting the estrogen receptor is a cornerstone of treatment for ER-positive (ER+) breast cancer.[1] Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents designed to bind to, antagonize, and induce the degradation of the ER protein.[1] This dual mechanism of action—blocking receptor functionality and promoting its destruction—leads to a profound and durable blockade of estrogen signaling pathways.[2]
Fulvestrant (Faslodex) is the first and only clinically approved SERD for ER+ metastatic breast cancer.[3][4] It is a steroidal compound administered via intramuscular injection.[5][6] While effective, its poor pharmacokinetic properties are believed to limit the achievable drug exposure and, consequently, its full clinical potential.[1][3]
AZD9496 is an orally bioavailable, nonsteroidal SERD developed to overcome the limitations of fulvestrant.[7][8] As an oral agent, it offers the potential for more consistent and sustained drug exposure.[8] Preclinical studies have extensively compared its efficacy, particularly its ability to degrade ER, against the benchmark set by fulvestrant.[4][8]
Mechanism of Action: ER Degradation by SERDs
Both AZD9496 and fulvestrant function by binding to the ER. This binding induces a conformational change in the receptor protein, creating an unstable complex.[2][7][9] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome, a cellular machinery responsible for breaking down unwanted proteins.[2][10] The resulting reduction in total ER protein levels effectively shuts down estrogen-dependent signaling, inhibiting the proliferation of ER+ cancer cells.[2]
Quantitative Comparison of ER Degradation Efficiency
Preclinical studies reveal model-specific differences in the ER degradation efficiency of AZD9496 compared to fulvestrant. While their potency is often comparable in the widely-used MCF7 breast cancer cell line, notable differences emerge in other cell lines and in vivo models.
| Parameter | Cell Line / Model | AZD9496 | Fulvestrant | Key Findings |
| ERα Degradation IC50 | MCF7 | 0.14 nM[11][12] | Comparable to AZD9496[11] | Both compounds show potent, nanomolar efficacy in degrading ERα in this cell line. |
| ERα Binding IC50 | Wild-Type ERα | 0.82 nM[12] | Comparable to AZD9496[13] | Both drugs bind to the ER with high, nanomolar affinity. |
| Maximal ERα Degradation | MCF7 | Equivalent to fulvestrant[8][14][15] | Benchmark for 100% degradation[6] | In MCF7 cells, both SERDs induce a similar maximal level of ERα degradation.[8][14][15] |
| Maximal ERα Degradation | CAMA-1 & T47D | ~54% of that induced by fulvestrant[8][14] | Superior degradation compared to AZD9496[8][14] | A key differentiator emerges in these cell lines, where AZD9496 is significantly less efficient at inducing maximal ER degradation.[8][14] |
| ER Degradation In Vivo | MCF7 Xenograft | Comparable to fulvestrant[4][16] | Comparable to AZD9496[4][16] | In the standard MCF7 xenograft model, both oral AZD9496 and injected fulvestrant effectively reduce ER levels and inhibit tumor growth.[4][16] |
| ER Degradation In Vivo | CTC174 PDX (ESR1 mutant) | Inferior to supraclinical fulvestrant[8][14] | Superior degradation at supraclinical doses[8][14] | In a patient-derived xenograft (PDX) model with an ESR1 mutation, a maximally efficacious dose of AZD9496 did not achieve the same degree of ER degradation as fulvestrant.[8][14] |
Experimental Protocols
The evaluation of ER degradation is primarily conducted using Western blot analysis to quantify ER protein levels in cell lysates or tumor homogenates.
Western Blotting for ERα Protein Quantification
This method allows for the relative quantification of ERα protein following treatment with a SERD.
-
Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF7, T47D) are seeded in appropriate culture plates. After adherence, cells are treated with various concentrations of AZD9496, fulvestrant, or a vehicle control (e.g., DMSO) for a specified duration (typically 24-48 hours).[16]
-
Protein Extraction: Cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain whole-cell extracts.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., against GAPDH or Vinculin) is used to normalize for differences in protein loading.[13]
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Analysis: The chemiluminescent signal is captured using an imaging system. The intensity of the ERα band is quantified and normalized to the intensity of the loading control band. The percentage of ER degradation is calculated relative to the vehicle-treated control.
Summary and Conclusion
The comparison between AZD9496 and fulvestrant reveals important, context-dependent differences in their ability to degrade the estrogen receptor.
-
In MCF7 Models: AZD9496 demonstrates ERα degradation potency and efficacy equivalent to that of fulvestrant in both in vitro and in vivo MCF7 models.[8][14][16]
-
In Other Breast Cancer Cell Lines: A critical finding is the inferior maximal ERα degradation by AZD9496 in other ER+ cell lines like CAMA-1 and T47D, where it achieved only about half the degradation of fulvestrant.[8][14]
-
Partial Agonism: Unlike fulvestrant, which is a pure antagonist, AZD9496 has been shown to exhibit partial ER agonist activity in some preclinical models, such as inducing progesterone receptor expression in the Ishikawa endometrial cancer cell line and increasing uterine weight in juvenile rats.[8][14] This suggests a more complex pharmacological profile than fulvestrant.
-
Clinical Implications: The preclinical observation that AZD9496 was inferior to fulvestrant in some models may partly explain the results of a clinical study in primary breast cancer, where AZD9496 was found to be inferior to fulvestrant in reducing ER expression and anti-cancer efficacy.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 3. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Oral Selective Estrogen Receptor Degraders (SERDs)
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral Selective Estrogen Receptor Degraders (SERDs). These agents offer the potential for improved efficacy and patient convenience over the first-generation intramuscular SERD, fulvestrant. This guide provides a comparative analysis of the pharmacokinetic profiles of a key investigational oral SERD, AZD9496, and other prominent oral SERDs, with fulvestrant included as a benchmark. The information is supported by experimental data from clinical trials to aid researchers in understanding the disposition of these promising therapeutics.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for AZD9496 and other selected SERDs. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these drugs, which in turn influence their dosing regimens and clinical efficacy.
| Parameter | AZD9496 | Elacestrant | Giredestrant | Amcenestrant | Fulvestrant (Intramuscular) |
| Bioavailability (F%) | High in preclinical species (63-91%)[1]; Human data not fully available | ~10%[2][3][4] | 58.7%[5] | Favorable oral absorption | Low oral bioavailability (administered IM)[6][7][8][9] |
| Time to Maximum Concentration (Tmax) | Not explicitly stated in human trials | 1.6 - 4.5 hours[4] | 1.75 - 3.13 hours[10] | ~3 hours | Median of 7 days[11][12] |
| Half-life (t1/2) | Not explicitly stated in human trials | 27 - 47 hours[2][3][4] | 25.8 - 43.0 hours[10] | Not explicitly stated | ~40-50 days[13][14] |
| Metabolism | Not explicitly detailed in provided results | Primarily by CYP3A4[5][11][15][16] | Oxidative metabolism[5] | Moderate CYP3A4 induction effect[9] | Primarily by CYP3A4 and non-CYP450 pathways[14][17] |
| Elimination | Not explicitly detailed in provided results | Primarily in feces[5][11][15] | Primarily in feces[5] | Not explicitly stated | Primarily in feces[13][17] |
| Dosing Regimen in Trials | 20 mg QD to 600 mg BID[2][18] | 200 mg, 400 mg, 500 mg daily[2][3][4] | 10, 30, 90, 100, 250 mg once daily[10][19][20] | 200 mg, 400 mg once daily; 300 mg twice daily[3][21][22] | 250 mg or 500 mg once monthly[11][12][23] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from various clinical trials. Below are detailed methodologies for key experiments cited.
Phase I, First-in-Human, Dose-Escalation Study of AZD9496 (NCT02248090)[2][14][19][25]
-
Study Design: A multicenter, open-label, dose-escalation and dose-expansion "rolling 6" design was employed.
-
Patient Population: Women with estrogen receptor (ER)+/HER2− advanced breast cancer.
-
Dosing: Patients received AZD9496 at escalating doses ranging from 20 mg once daily (QD) to 600 mg twice daily (BID).
-
Pharmacokinetic Sampling: Blood samples were collected at scheduled post-dose time points after a single dose and at steady-state after multiple doses.
-
Analytical Method: Plasma concentrations of AZD9496 and its metabolites were determined by mass spectrometry.
-
Data Analysis: Pharmacokinetic parameters were calculated using standard noncompartmental methods with Phoenix WinNonlin software.
Phase I Studies of Elacestrant (Study 001/Study 004)[4][8][26]
-
Study Design: Two randomized, placebo-controlled, first-in-human phase 1 studies were conducted in healthy postmenopausal women. The studies included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.
-
Patient Population: Healthy postmenopausal women.
-
Dosing: In the SAD cohorts, single oral doses were administered. In the MAD cohorts, oral doses were administered daily for 7 days. To determine absolute bioavailability, one cohort received an oral dose and an intravenous dose in a crossover design.
-
Pharmacokinetic Sampling: Plasma and urine samples were collected at various time points after drug administration.
-
Analytical Method: Plasma and urine concentrations of elacestrant were quantified using a validated analytical method.
-
Data Analysis: Pharmacokinetic parameters were calculated based on the plasma concentration-time profiles. Absolute bioavailability was calculated by comparing the area under the curve (AUC) after oral and intravenous administration.
Phase Ia/Ib Dose-Escalation and Expansion Study of Giredestrant (GO39932/NCT03332797)[18][20][21]
-
Study Design: A multicenter, non-randomized, open-label, dose-escalation and dose-expansion study.
-
Patient Population: Patients with ER+/HER2- locally advanced or metastatic breast cancer.
-
Dosing: Giredestrant was administered orally once daily at doses of 10, 30, 90, or 250 mg in the single-agent dose-escalation stage. A 7-day pharmacokinetic lead-in with a single dose was included.
-
Pharmacokinetic Sampling: Plasma samples were collected at pre-specified time points after single and multiple doses. Urine samples were also collected.
-
Analytical Method: Concentrations of giredestrant in plasma and urine were measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
-
Data Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time data using standard noncompartmental analysis methods.
Phase I/II Study of Amcenestrant (AMEERA-1/NCT03284957)[1][22]
-
Study Design: An open-label, single-arm, dose-escalation (Part A) and dose-expansion (Part B) study.
-
Patient Population: Postmenopausal women with ER+/HER2- advanced breast cancer.
-
Dosing: In Part A, patients received amcenestrant at doses ranging from 20 mg to 600 mg once daily. The recommended Phase 2 dose (RP2D) of 400 mg QD was selected for Part B.
-
Pharmacokinetic Sampling: Blood samples were collected to characterize the pharmacokinetic profile of amcenestrant.
-
Data Analysis: Pharmacokinetic parameters were evaluated to inform dose selection.
Phase III Studies of Intramuscular Fulvestrant[12]
-
Study Design: Pharmacokinetic investigations were conducted within two global phase III efficacy studies comparing intramuscular fulvestrant with oral anastrozole.
-
Patient Population: Postmenopausal women with hormone-sensitive advanced breast cancer.
-
Dosing: Patients received once-monthly intramuscular injections of fulvestrant 250 mg.
-
Pharmacokinetic Sampling: Blood samples were collected to determine single-dose and multiple-dose pharmacokinetic parameters.
-
Data Analysis: Plasma fulvestrant concentrations were measured, and pharmacokinetic parameters such as AUC, Cmax, Cmin, and tmax were determined.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of oral SERDs.
Caption: Mechanism of action of oral SERDs in ER+ breast cancer cells.
Caption: A typical experimental workflow for a clinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase 1 study of oral selective estrogen receptor degrader (SERD) amcenestrant (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women | springermedizin.de [springermedizin.de]
- 5. Pharmacology and pharmacokinetics of elacestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fulvestrant: pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Pharmacokinetic profile of intramuscular fulvestrant in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repub.eur.nl [repub.eur.nl]
- 13. DSpace [christie.openrepository.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Study to Evaluate the Efficacy, Safety, and Pharmacokinetics of Giredestrant Plus Palbociclib Compared With Anastrozole Plus Palbociclib for Postmenopausal Women With Estrogen Receptor-Positive and HER2-Negative Untreated Early Breast Cancer (coopERA Breast Cancer) [clin.larvol.com]
- 16. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase Ia/Ib, Multicenter, Open-Label, Dose Escalation, Dose Expansion Study Evaluating the Safety, Pharmacokinetics, and Activity of GDC-9545 Alone or in Combination With Palbociclib and/or LHRH Agonist in Patients With Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - AdisInsight [adisinsight.springer.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. aacrjournals.org [aacrjournals.org]
AZD9496: A Comparative Guide for the Study of Estrogen Receptor Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of AZD9496 as a tool for studying Estrogen Receptor (ER) biology. Through objective comparisons with other selective estrogen receptor degraders (SERDs) and detailed experimental data, this document serves as a valuable resource for researchers investigating ER signaling pathways and developing novel endocrine therapies.
Introduction to AZD9496
AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2] It functions as a potent antagonist of the estrogen receptor alpha (ERα) and induces its degradation.[1][2] This dual mechanism of action makes it a valuable tool for studying ER-dependent signaling and a potential therapeutic agent for ER-positive breast cancers. This guide will compare the performance of AZD9496 with the established SERD, fulvestrant, and other next-generation oral SERDs.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of AZD9496 with other SERDs.
Table 1: In Vitro Potency of AZD9496 vs. Fulvestrant
| Parameter | AZD9496 | Fulvestrant | Cell Line | Reference |
| ERα Binding IC50 (nM) | 0.82 | Data not specified | N/A | [3] |
| ERα Downregulation IC50 (nM) | 0.14 | Data not specified | MCF-7 | [3] |
| ERα Antagonism IC50 (nM) | 0.28 | Data not specified | MCF-7 | [3] |
| MCF-7 Cell Growth EC50 (nM) | 0.04 | Data not specified | MCF-7 |
Table 2: Comparative Efficacy of AZD9496 and Other SERDs
| Parameter | AZD9496 | Fulvestrant | Camizestrant (AZD9833) | Reference |
| ERα Degradation in MCF-7 cells | Equivalent to Fulvestrant | Standard | Phenocopied Fulvestrant | [3] |
| ERα Degradation in other ER+ cell lines | Reduced to 54% of Fulvestrant's effect | Standard | Phenocopied Fulvestrant | [3] |
| Anti-proliferative effect in MCF-7 cells | Equivalent to Fulvestrant | Standard | Equivalent to Fulvestrant | [3] |
| Anti-proliferative effect in CAMA-1 cells | Significantly inferior to Fulvestrant | Standard | Equivalent to Fulvestrant | [3] |
| Tumor Growth Inhibition in MCF-7 Xenografts | Equivalent to Fulvestrant | Standard | Equivalent to Fulvestrant | [3] |
| Tumor Growth Inhibition in ESR1 D538G PDX model | Poorer than Fulvestrant | Standard | Equivalent to Fulvestrant | [3] |
Signaling Pathways and Mechanisms of Action
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of SERDs on the viability of ER-positive breast cancer cell lines (e.g., MCF-7).
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
AZD9496, Fulvestrant, and other compounds for testing
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for ERα Degradation
This protocol is for determining the extent of ERα protein degradation following treatment with SERDs.
Materials:
-
ER-positive breast cancer cells
-
6-well plates
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with test compounds for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize ERα levels to the loading control (β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for ER Target Gene Expression
This protocol is for measuring the expression of ER target genes, such as Progesterone Receptor (PR) and GREB1, in response to SERD treatment.
Materials:
-
ER-positive breast cancer cells
-
Test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (PR, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with test compounds as described for the Western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Acquisition: Run the qPCR reactions in a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Discussion and Conclusion
The data presented in this guide demonstrate that AZD9496 is a potent oral SERD that effectively antagonizes and degrades ERα. In some preclinical models, such as the MCF-7 cell line and xenografts, its efficacy is comparable to that of fulvestrant.[2][3] However, in other contexts, particularly in certain ER-positive cell lines and in a patient-derived xenograft model with an ESR1 mutation, AZD9496 showed inferior ERα degradation and anti-tumor activity compared to fulvestrant and the next-generation oral SERD, camizestrant (AZD9833).[3] Some studies have also suggested that AZD9496 may exhibit partial agonist activity in certain models.[3]
References
- 1. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of AZD9496 Maleate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of AZD9496 Maleate
This compound is a potent selective estrogen receptor downregulator (SERD) and antagonist, and due to its classification as a suspected carcinogen, a substance with potential reproductive toxicity, and its high toxicity to aquatic life with long-lasting effects, it necessitates stringent disposal procedures to ensure the safety of laboratory personnel and the protection of the environment.[1] This guide provides a step-by-step operational plan for the proper disposal of this compound in a research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and safety goggles. All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Procedures for this compound
The following procedures are designed to provide clear, actionable guidance for researchers and laboratory staff.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired neat compound, contaminated personal protective equipment (gloves, disposable lab coats), weighing boats, and plasticware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, dedicated, and shatter-proof hazardous waste containers. Do not mix with other chemical waste streams unless compatibility has been verified. The pH of aqueous solutions should be between 6 and 8 before being added to the waste container.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., health hazard, environmental hazard). The date of waste accumulation should also be clearly marked.
-
Storage: Waste containers should be kept closed at all times, except when adding waste. They must be stored in a designated, well-ventilated, and secure area, away from incompatible chemicals. Secondary containment should be used for liquid waste containers to prevent spills.
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or a detergent solution followed by water). The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinsate may also need to be collected depending on local regulations. After thorough cleaning, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
4. Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
For small spills of solid material, carefully cover with an absorbent material, such as a spill pillow or absorbent pad, and then gently sweep the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the spill with an inert absorbent material and place it in the solid hazardous waste container.
-
The spill area should then be decontaminated with a suitable cleaning agent. All materials used for cleanup must be disposed of as hazardous waste.
5. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through a licensed and certified hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Hazard Classification | Suspected Carcinogen, Suspected of damaging fertility or the unborn child, Very toxic to aquatic life with long lasting effects | [1] |
| Personal Protective Equipment | Chemical-resistant gloves, lab coat, safety goggles | General Laboratory Safety Guidelines |
| Waste Container Type | Leak-proof, shatter-proof, clearly labeled | [2][3] |
| Liquid Waste pH | 6-8 for aqueous solutions | General Laboratory Waste Guidelines |
| Disposal Route | Licensed Hazardous Waste Management Company | [2][3] |
Experimental Protocol: In-Vitro Analysis of ERα Downregulation by AZD9496
This protocol outlines a Western blot analysis to quantify the downregulation of the estrogen receptor alpha (ERα) protein in breast cancer cells following treatment with AZD9496.[1]
1. Cell Culture and Treatment:
- Culture MCF-7 breast cancer cells in appropriate media supplemented with fetal bovine serum.
- Plate the cells and allow them to adhere overnight.
- Treat the cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).
2. Protein Extraction:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for ERα.
- Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- As a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
6. Detection and Analysis:
- Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize the ERα signal to the loading control to determine the relative decrease in ERα protein levels with increasing concentrations of AZD9496.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of AZD9496 as a Selective Estrogen Receptor Downregulator (SERD).
Caption: Experimental workflow for Western blot analysis of ERα downregulation.
References
Essential Safety and Logistical Information for Handling AZD9496 Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of AZD9496 maleate, a potent pharmaceutical compound. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. The following information is based on established guidelines for handling potent compounds in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound should be consulted if available, and a thorough risk assessment should be conducted before beginning any work.[1][2]
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure to potent compounds like this compound. The required level of PPE is determined by a risk assessment that considers the quantity of the compound, its physical form (e.g., powder, liquid), and the specific laboratory procedure.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical safety goggles- Disposable lab coat- Double-gloving (nitrile)- Work conducted in a certified chemical fume hood | Reduces the risk of splashes and minimizes inhalation of vapors. |
| General Laboratory Operations | - Safety glasses- Lab coat- Single pair of nitrile gloves | Standard laboratory practice to protect against incidental contact. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps for handling this potent compound.
III. Disposal Plan
The disposal of this compound and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure.[1] All waste generated should be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Key Considerations |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed container.- Do not dispose of down the drain or in regular trash.- Dispose of through a certified hazardous waste vendor. | Ensure the container is compatible with the chemical. The label should clearly identify the contents as a potent compound. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. | Assume all disposable items that have come into contact with the compound are contaminated.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Minimize handling of contaminated items. Do not overfill waste containers.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | The container should be clearly labeled with the chemical name and concentration.[1] |
All hazardous waste must be stored in a designated, secure area until it is collected by a certified hazardous waste contractor for disposal in accordance with federal, state, and local regulations.[1][3]
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
Table 3: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | - Immediately remove contaminated clothing.- Rinse the affected skin area with copious amounts of water for at least 15 minutes.- Seek medical attention.[4][5] |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.- Remove contact lenses if present and easy to do.- Seek immediate medical attention from an ophthalmologist.[4] |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek immediate medical attention.[4][6] |
| Ingestion | - Do not induce vomiting.- If the person is conscious, rinse their mouth with water.- Seek immediate medical attention.[4][5] |
| Spill | - Evacuate non-essential personnel from the area.- Wear appropriate PPE, including respiratory protection.- Contain the spill using a spill kit with absorbent materials.- Clean the spill area thoroughly with a deactivating solution.- Collect all spill cleanup materials in a sealed container for hazardous waste disposal.[6] |
It is imperative that all personnel handling this compound are trained on these safety procedures and know the location of all safety equipment, including safety showers, eyewash stations, and spill kits. Standard operating procedures (SOPs) for the handling of hazardous drugs should be in place and reviewed regularly.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. targetmol.com [targetmol.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
